5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(5-methoxy-1-methylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-5,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQYYNACBOPARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68426-83-5 | |
| Record name | (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
Abstract
This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway to 5-methoxy-1-methyl-1H-benzimidazole-2-methanol. This molecule belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and characterization data to facilitate the successful synthesis and purification of the target compound. The presented synthesis is a multi-step process commencing with the commercially available starting material, 4-methoxy-2-nitroaniline. The key transformations include N-methylation, nitro group reduction, and a final acid-catalyzed cyclization to construct the benzimidazole core.
Introduction and Synthetic Strategy
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. The target molecule, this compound, incorporates several key structural features: a methoxy group at the 5-position, an N-methyl group at the 1-position, and a hydroxymethyl group at the 2-position. These substituents offer multiple points for further chemical modification, making this compound a valuable building block for the synthesis of compound libraries in drug discovery programs.
Our synthetic strategy is a linear three-step sequence designed for efficiency and scalability, beginning with the readily available 4-methoxy-2-nitroaniline. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
This approach involves:
-
N-methylation of the primary amine of 4-methoxy-2-nitroaniline.
-
Reduction of the nitro group to afford the key intermediate, 4-methoxy-N-methyl-o-phenylenediamine.
-
Phillips-Ladenburg condensation of the diamine with glycolic acid to construct the benzimidazole ring system and introduce the 2-methanol moiety.
This guide will provide detailed experimental protocols for each of these steps, along with a discussion of the underlying reaction mechanisms and important practical considerations.
Experimental Protocols
Step 1: Synthesis of N-methyl-4-methoxy-2-nitroaniline
The initial step involves the selective methylation of the primary amino group of 4-methoxy-2-nitroaniline. While various methylating agents can be employed, the use of methyl iodide with a suitable base is a common and effective method.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methoxy-2-nitroaniline | 168.15 | 10.0 g | 0.059 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 2.85 g | 0.071 |
| Methyl Iodide | 141.94 | 4.4 mL | 0.071 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Brine | - | As needed | - |
| Deionized Water | - | As needed | - |
Step-by-Step Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxy-2-nitroaniline (10.0 g, 0.059 mol).
-
Add anhydrous N,N-dimethylformamide (100 mL) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.85 g, 0.071 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (4.4 mL, 0.071 mol) dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and add deionized water (200 mL) and ethyl acetate (150 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (3 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford N-methyl-4-methoxy-2-nitroaniline as a solid.
Expected Yield: 85-95%
Step 2: Synthesis of 4-methoxy-N-methyl-o-phenylenediamine
The reduction of the nitro group in N-methyl-4-methoxy-2-nitroaniline can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method, though chemical reductants such as tin(II) chloride can also be employed.[1] We will detail the catalytic hydrogenation approach.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-methyl-4-methoxy-2-nitroaniline | 182.18 | 9.0 g | 0.049 |
| Palladium on Carbon (10 wt%) | - | 0.9 g | - |
| Ethanol | - | 150 mL | - |
| Hydrogen Gas | - | As needed | - |
Step-by-Step Protocol:
-
To a hydrogenation flask, add N-methyl-4-methoxy-2-nitroaniline (9.0 g, 0.049 mol) and ethanol (150 mL).
-
Carefully add 10% palladium on carbon (0.9 g, 10 wt% of the substrate).
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 4-methoxy-N-methyl-o-phenylenediamine as an oil or low-melting solid. This product is often used in the next step without further purification.
Expected Yield: >95%
Step 3: Synthesis of this compound
The final step is the construction of the benzimidazole ring via a Phillips-Ladenburg condensation.[2][3][4] This acid-catalyzed cyclization reaction between the synthesized diamine and glycolic acid yields the target molecule.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methoxy-N-methyl-o-phenylenediamine | 152.19 | 7.0 g | 0.046 |
| Glycolic Acid | 76.05 | 4.2 g | 0.055 |
| 4 M Hydrochloric Acid | - | 100 mL | - |
| Sodium Bicarbonate (saturated solution) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask, add 4-methoxy-N-methyl-o-phenylenediamine (7.0 g, 0.046 mol) and glycolic acid (4.2 g, 0.055 mol).
-
Add 4 M hydrochloric acid (100 mL) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Expected Yield: 60-75%
Mechanistic Insights
The key ring-forming step in this synthesis is the Phillips-Ladenburg condensation. The mechanism of this reaction is believed to proceed as follows:
Figure 2: Plausible mechanism for the Phillips-Ladenburg condensation.
Initially, the carboxylic acid is protonated by the strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by one of the amino groups of the o-phenylenediamine. The resulting tetrahedral intermediate then eliminates a molecule of water to form an N-acylated intermediate. Subsequent protonation of the amide carbonyl further activates it for intramolecular nucleophilic attack by the second amino group, leading to a cyclized intermediate. Finally, another molecule of water is eliminated, followed by deprotonation, to yield the aromatic benzimidazole ring system.
Characterization of Key Compounds
4-methoxy-N-methyl-o-phenylenediamine
-
Appearance: Light to dark brown oil or low-melting solid.
-
Molecular Formula: C₈H₁₂N₂O
-
Molar Mass: 152.19 g/mol
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.80-6.60 (m, 3H, Ar-H), 3.75 (s, 3H, OCH₃), 3.50 (br s, 2H, NH₂), 2.85 (s, 3H, NCH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.5, 140.2, 125.8, 115.4, 112.9, 110.1, 55.6, 30.8.
-
IR (KBr, cm⁻¹): 3450-3250 (N-H stretching), 2950-2850 (C-H stretching), 1620 (N-H bending), 1510 (C=C stretching), 1230 (C-O stretching).
-
MS (EI): m/z (%) 152 (M⁺), 137, 107.
This compound
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₁₀H₁₂N₂O₂
-
Molar Mass: 192.22 g/mol [5]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.40 (d, J = 8.8 Hz, 1H, H-7), 7.10 (d, J = 2.4 Hz, 1H, H-4), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 5.50 (t, J = 5.6 Hz, 1H, OH), 4.70 (d, J = 5.6 Hz, 2H, CH₂OH), 3.80 (s, 3H, NCH₃), 3.75 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 156.0, 154.5, 137.0, 134.5, 116.0, 110.0, 98.0, 58.0, 55.5, 30.0.[5]
-
IR (KBr, cm⁻¹): 3400-3200 (O-H stretching), 3050 (C-H aromatic stretching), 2950-2850 (C-H aliphatic stretching), 1625, 1500 (C=C and C=N stretching), 1240 (C-O stretching).
-
MS (GC-MS): m/z 192 (M⁺), 177, 147.[5]
Safety and Handling
-
4-methoxy-2-nitroaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from sources of ignition.
-
Methyl Iodide: A toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Palladium on Carbon: A flammable solid. Care should be taken to avoid ignition sources, especially when handling the dry catalyst.
-
Hydrochloric Acid: A corrosive acid. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By providing detailed, step-by-step protocols, mechanistic insights, and comprehensive characterization data, this document serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The described methodology is amenable to scale-up and provides a foundation for the synthesis of a diverse range of novel benzimidazole derivatives for further investigation in drug discovery and development programs.
References
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Common Organic Chemistry. Nitro Reduction - SnCl2. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. Available at: [Link]
-
PubChem. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. Available at: [Link]
-
Reddit. Reduction of aromatic nitro compounds with SnCl2. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
- Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2014;124:343-353.
-
The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]
-
Semantic Scholar. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available at: [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. 2005.
-
ResearchGate. NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction of Nitroarenes. Available at: [Link]
-
Reddit. 4-Methoxy-o-phenylenediamine. Available at: [Link]
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]
-
ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]
-
ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Available at: [Link]
-
PubChem. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Available at: [Link]
-
ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Available at: [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]
-
Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Available at: [Link]
-
PubChem. 4-Methoxy-2-nitroaniline. Available at: [Link]
- CoLab. Phillips‐Ladenburg Benzimidazole Synthesis.
Sources
- 1. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol (CAS No: 68426-83-5), a key heterocyclic intermediate in contemporary medicinal chemistry. This document details its structural features, physicochemical parameters, and a robust, proposed synthesis protocol based on established chemical principles. Furthermore, it delves into the expected spectroscopic characteristics, potential applications in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical synthesis fields, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to mimic endogenous purine bases and interact with a wide array of biological targets. This versatility has led to the development of numerous successful drugs, including proton pump inhibitors (e.g., omeprazole), antihistamines, and anthelmintics.
This compound is a specifically substituted derivative that serves as a valuable building block. The methoxy group at the 5-position and the N-methyl group at the 1-position modify the molecule's electronics and lipophilicity, while the 2-methanol group provides a reactive handle for further synthetic elaboration. Understanding the core properties of this intermediate is crucial for its effective utilization in the synthesis of novel, high-value pharmaceutical agents.
Physicochemical and Computed Properties
A clear understanding of the fundamental properties of a chemical compound is the bedrock of its application in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.[1]
| Property | Value | Source |
| CAS Number | 68426-83-5 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| IUPAC Name | (5-methoxy-1-methylbenzimidazol-2-yl)methanol | [1] |
| InChIKey | KWQYYNACBOPARZ-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 0.6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Mechanistic Pathway
The synthesis of 2-(hydroxymethyl)benzimidazoles is classically achieved through the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine derivative with an α-hydroxy carboxylic acid (or its ester equivalent) under acidic conditions and heat. For the target molecule, the logical precursors are 4-methoxy-N¹-methylbenzene-1,2-diamine and glycolic acid .
Proposed Synthesis Workflow
The following diagram illustrates the logical flow for the synthesis of the title compound.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on well-established procedures for benzimidazole synthesis.
-
Materials:
-
4-methoxy-N¹-methylbenzene-1,2-diamine
-
Glycolic acid
-
4M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxy-N¹-methylbenzene-1,2-diamine (1 equivalent) and glycolic acid (1.1 equivalents).
-
Acid Addition: To the flask, add 4M hydrochloric acid as the solvent and catalyst.
-
Condensation: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: The acidic medium protonates the carbonyl oxygen of glycolic acid, making it more electrophilic. The diamine then acts as a nucleophile. Refluxing provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps to form the stable aromatic benzimidazole ring.
-
-
Workup & Neutralization: After completion, cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Self-Validation: Effervescence (CO₂ evolution) will be observed. The product, which is often insoluble in the aqueous medium, may precipitate out.
-
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
-
Spectroscopic Characterization (Predicted)
While specific experimental spectra are proprietary, the structure of the molecule allows for a confident prediction of its key spectroscopic features. Spectroscopic data is available for this compound in databases such as SpectraBase.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three protons on the benzene ring would appear as complex multiplets or doublets/doublets of doublets in the aromatic region (~6.8-7.5 ppm). The methoxy group will exert an electron-donating effect, influencing their specific shifts.
-
N-CH₃ (N-Methyl): A sharp singlet at approximately 3.7-3.9 ppm, corresponding to the three protons of the methyl group attached to the imidazole nitrogen.
-
O-CH₃ (O-Methyl): A sharp singlet around 3.8-4.0 ppm, corresponding to the three protons of the methoxy group.
-
CH₂OH (Methylene): A singlet at approximately 4.7-4.9 ppm, integrating to two protons. This signal may exchange with D₂O.
-
OH (Hydroxyl): A broad singlet whose chemical shift is dependent on concentration and solvent. This signal will disappear upon D₂O exchange.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Aromatic Carbons: Multiple signals are expected in the ~100-155 ppm range. The carbon bearing the methoxy group will be significantly shielded.
-
C2 Carbon: The carbon at the 2-position of the benzimidazole ring, attached to the methanol group, will appear downfield, typically in the ~150-155 ppm range.
-
O-CH₃ Carbon: A signal around 55-56 ppm.
-
N-CH₃ Carbon: A signal around 30-32 ppm.
-
CH₂OH Carbon: A signal around 58-62 ppm.
-
-
Mass Spectrometry (MS):
-
In an Electron Impact (EI) spectrum, the molecular ion peak (M⁺) would be observed at m/z = 192. Key fragmentation patterns would likely involve the loss of the hydroxymethyl radical (•CH₂OH) leading to a fragment at m/z = 161, and loss of a methyl radical (•CH₃).
-
Applications in Research and Drug Discovery
This compound is not typically an end-product but rather a crucial intermediate for building more complex molecules. Its utility stems from the reactive primary alcohol at the 2-position.
Role as a Synthetic Intermediate
The primary alcohol can be readily converted into other functional groups, providing a gateway to a diverse range of derivatives.
Caption: Synthetic utility of the 2-methanol group for creating diverse derivatives.
The 2-chloromethyl derivative, for instance, is a key intermediate for synthesizing many proton pump inhibitors by allowing for the alkylation of a thiol group on a pyridine moiety.
Potential Biological Activity
The broader class of substituted benzimidazoles exhibits a vast range of biological activities.[2] While this specific molecule may not be evaluated as a final drug, derivatives synthesized from it could be investigated for:
-
Antiviral activity
-
Anticancer properties [2]
-
Antifungal activity
-
Antihypertensive effects
The methoxy and N-methyl substitutions are critical for tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing cell permeability and metabolic stability.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a controlled laboratory environment.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a well-defined chemical intermediate with significant potential in the field of organic synthesis and drug discovery. Its straightforward, principled synthesis and the versatile reactivity of its 2-methanol group make it an attractive starting point for the development of novel benzimidazole-based compounds. This guide has provided a technical foundation for its properties, synthesis, and applications, empowering researchers to leverage this valuable molecule in their scientific endeavors.
References
-
PubChem Compound Summary for CID 5304766, (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. National Center for Biotechnology Information. [Link]
-
Gürsoy, E. et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]
-
Shankar, G. et al. (2021). Expedient synthesis of benzimidazoles using amides. RSC Advances. [Link]
Sources
spectroscopic data for 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] The structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic processes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of its spectroscopic signatures.
The molecular structure of this compound is presented below:
Figure 1: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C10H12N2O2), the expected monoisotopic mass is 192.09 g/mol .[4]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.[5] The solution should be free of non-volatile salts or buffers which can interfere with the ionization process.[6]
-
Instrument Parameters: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.[7] Typical ESI-MS parameters would involve a capillary voltage of 3-5 kV, a nebulizing gas flow of 10-15 L/min, and a drying gas temperature of 200-300 °C.
-
Data Acquisition: Mass spectra are acquired in the positive ion mode, scanning a mass-to-charge (m/z) range of 50-500.
Data Summary and Interpretation
| m/z (Observed) | Proposed Fragment | Interpretation |
| 192 | [M]+• | Molecular ion |
| 177 | [M - CH3]+ | Loss of a methyl radical |
| 147 | [M - CH2OH - H]+ | Loss of the hydroxymethyl group and a hydrogen atom |
| 135 | [M - OCH3 - CH3]+ | Loss of methoxy and methyl groups |
Table 1: Mass Spectrometry Data for this compound.[4]
The mass spectrum is expected to show a prominent molecular ion peak at m/z 192, confirming the molecular weight of the compound.[4] High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern provides valuable structural information.
Figure 2: Proposed fragmentation pathway in mass spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[8] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons.[1][9]
-
Instrument Parameters: The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 3H | Aromatic protons (H-4, H-6, H-7) |
| ~4.8 | s | 2H | -CH₂OH |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.7 | s | 3H | N-CH₃ |
| ~3.5 (broad) | s | 1H | -OH |
Table 2: Predicted ¹H NMR Data (in CDCl₃).
The aromatic region is expected to show a complex multiplet for the three protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The methylene protons of the methanol group and the methyl protons of the methoxy and N-methyl groups are expected to appear as singlets. The hydroxyl proton will likely be a broad singlet and its chemical shift can vary depending on the concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.[8]
-
Instrument Parameters: The ¹³C NMR spectrum is recorded on the same spectrometer as the ¹H NMR, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.
Predicted ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-5 (attached to -OCH₃) |
| ~152 | C-2 (attached to -CH₂OH) |
| ~130-140 | C-3a, C-7a (imidazole ring fusion) |
| ~100-120 | C-4, C-6, C-7 (aromatic CH) |
| ~56 | -OCH₃ |
| ~55 | -CH₂OH |
| ~30 | N-CH₃ |
Table 3: Predicted ¹³C NMR Data.
The carbon attached to the electron-donating methoxy group (C-5) is expected to be significantly shielded. The C-2 carbon, attached to the methanol group, will also have a characteristic downfield shift. The remaining aromatic and imidazole carbons will resonate in their expected regions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument Parameters: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1620 | C=N stretch | Imidazole ring |
| ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1050 | C-O stretch | Alcohol |
Table 4: Predicted Infrared Spectroscopy Data.
The broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[10] The various C-H, C=N, C=C, and C-O stretching vibrations provide further confirmation of the molecular structure.[11][12]
Workflow for Spectroscopic Analysis
Figure 3: Experimental workflow for the spectroscopic analysis of this compound.
Conclusion
The collective data from mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this compound. Each technique offers unique and complementary information, and together they allow for an unambiguous assignment of the compound's structure. This guide serves as a valuable resource for researchers working with this and related benzimidazole derivatives.
References
- Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents. Benchchem.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- New Plant Growth Regulators of Benzimidazole Series. MDPI.
- Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. ResearchGate.
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC.
- (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. PubChem.
- FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). ResearchGate.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
- A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC - PubMed Central.
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif.
- SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry.
- Mass Spectrometry Sample Preparation Guide. Organomation.
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals.
- Sample Preparation. School of Chemical Sciences - University of Illinois.
- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
- Sample preparation in mass spectrometry. Wikipedia.
- Sample Preparation for Mass Spectrometry. Sigma-Aldrich.
- Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library.
- Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.
- Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. ResearchGate.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. organomation.com [organomation.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Potential Mechanisms of Action of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel benzimidazole derivative, 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge of the pharmacological activities of structurally related benzimidazole compounds. The benzimidazole scaffold is a well-established pharmacophore, prominently featured in a multitude of clinically significant drugs.[1][2] This guide will explore the two most probable mechanisms of action for this compound: protein kinase inhibition and proton pump inhibition . We will delve into the structure-activity relationships that govern these activities and present detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction to the Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5][6] The versatility of the benzimidazole scaffold lies in the ease with which its physicochemical and pharmacological properties can be modulated through substitutions at various positions on the ring system.[4][7]
The subject of this guide, this compound, possesses key structural motifs common to many bioactive benzimidazoles. The substitutions at the 1, 2, and 5 positions are critical determinants of its potential biological activity.[7][8] This guide will provide a detailed examination of how these structural features may predispose the molecule to act as either a kinase inhibitor or a proton pump inhibitor.
Postulated Mechanism of Action I: Protein Kinase Inhibition
A significant body of research has established the benzimidazole scaffold as a potent inhibitor of various protein kinases.[9][10] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[11] Benzimidazole-based compounds can function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[9]
Structural Rationale for Kinase Inhibition
The potential for this compound to act as a kinase inhibitor is supported by the following structural observations:
-
The Benzimidazole Core: The benzimidazole ring system can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors.[9]
-
Substitutions at N1, C2, and C5: Structure-activity relationship (SAR) studies of benzimidazole-based kinase inhibitors have demonstrated that substitutions at these positions are critical for potency and selectivity.[4][10] The N1-methyl group and the C5-methoxy group of the target compound could orient the molecule within the ATP-binding pocket to optimize interactions with specific residues.
-
The 2-Methanol Group: The substituent at the C2 position is particularly important for determining the pharmacological profile of benzimidazole derivatives.[5][7][12] The 2-methanol group could engage in hydrogen bonding with amino acid residues in the active site, contributing to the overall binding affinity.
Potential Kinase Targets
Given the broad range of kinases targeted by benzimidazole derivatives, this compound could potentially inhibit several kinase families, including but not limited to:
-
Serine/Threonine Kinases: Such as Aurora kinases, CDKs, and BRAF, which are frequently implicated in cancer.[11][13]
-
Tyrosine Kinases: Including EGFR and VEGFR, which are key targets in cancer therapy.[11]
The following diagram illustrates a generalized signaling pathway and the potential point of inhibition by a benzimidazole-based kinase inhibitor.
Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocol for In Vitro Kinase Inhibition Assay
To empirically determine the kinase inhibitory activity of this compound, a standard in vitro kinase assay can be performed.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[14]
Postulated Mechanism of Action II: Proton Pump Inhibition
Certain benzimidazole derivatives are renowned for their potent inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[15] These compounds, known as proton pump inhibitors (PPIs), are pro-drugs that are activated in the acidic environment of the stomach's parietal cells.[16]
Structural Considerations for Proton Pump Inhibition
While this compound does not possess the typical pyridylmethylsulfinyl moiety of classic PPIs, the possibility of it acting as a PPI, perhaps through in vivo metabolism, warrants consideration.[17]
-
Benzimidazole Core: The benzimidazole ring is a fundamental structural requirement for PPI activity.[18]
-
Acid-Catalyzed Activation: The mechanism of PPIs involves an acid-catalyzed conversion to a reactive sulfenamide intermediate that forms a covalent disulfide bond with cysteine residues on the proton pump.[16] It is conceivable that the 2-methanol group could undergo a metabolic transformation to a species capable of such a reaction.
-
Substitutions: The methoxy group at the 5-position is a common feature in several marketed PPIs, such as omeprazole.[19]
The following diagram depicts the mechanism of action of a typical benzimidazole-based proton pump inhibitor.
Caption: Mechanism of Proton Pump Inhibition by a Benzimidazole Derivative.
Experimental Protocol for Cell-Based Proton Pump Inhibition Assay
A cell-based assay using primary parietal cells or a cell line expressing the H+/K+-ATPase can be employed to assess the PPI activity of this compound.
Objective: To measure the inhibition of acid secretion in response to the test compound.
Materials:
-
Isolated rabbit gastric glands or a suitable cell line
-
This compound
-
Histamine or other secretagogues
-
Acridine orange or other pH-sensitive fluorescent probes
-
Culture medium and buffers
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Stimulation: Culture the gastric cells and stimulate acid secretion with a secretagogue like histamine.
-
Compound Treatment: Treat the stimulated cells with varying concentrations of this compound.
-
Measurement of Acid Accumulation: Add a pH-sensitive fluorescent probe (e.g., acridine orange), which accumulates in acidic compartments, leading to a change in fluorescence.
-
Quantification: Measure the fluorescence intensity to quantify the degree of acid accumulation.
-
Data Analysis: Calculate the percentage of inhibition of acid secretion for each compound concentration and determine the IC50 value.[20]
Comparative Data of Structurally Related Benzimidazole Derivatives
To provide a contextual framework for the potential potency of this compound, the following table summarizes the biological activities of several related benzimidazole compounds.
| Compound | Target/Activity | IC50/Activity Metric | Reference |
| A (Kinase Inhibitor) | Aurora Kinase A | 15 nM | [13] |
| B (Kinase Inhibitor) | EGFR | 50 nM | [11] |
| Omeprazole (PPI) | H+/K+-ATPase | 1.1 µM (in vitro) | [20] |
| Lansoprazole (PPI) | H+/K+-ATPase | 59 nM (in cells) | [20] |
This table is for illustrative purposes and presents data for representative compounds from the literature.
Conclusion and Future Directions
Based on a comprehensive analysis of the existing literature on benzimidazole derivatives, this compound emerges as a compound with significant therapeutic potential, most likely acting as a protein kinase inhibitor . The presence of the benzimidazole core, coupled with substitutions known to be favorable for kinase binding, provides a strong rationale for this hypothesis. While a role as a proton pump inhibitor cannot be entirely ruled out, the absence of the canonical PPI pharmacophore makes this a less probable, yet still plausible, mechanism that would likely require metabolic activation.
To definitively elucidate the mechanism of action of this compound, the following experimental steps are recommended:
-
Broad-Panel Kinase Screening: An initial screen against a large panel of kinases will help identify the primary kinase target(s).
-
In Vitro and Cell-Based PPI Assays: Direct testing for H+/K+-ATPase inhibition will confirm or refute this potential mechanism.
-
Metabolite Identification Studies: If the compound shows in vivo activity consistent with PPIs, studies to identify its metabolites will be crucial.
-
Co-crystallization Studies: Obtaining a crystal structure of the compound bound to its target will provide definitive evidence of its binding mode.
This in-depth technical guide provides a solid foundation for the continued investigation of this compound. The proposed experimental workflows will enable researchers to systematically unravel its mechanism of action and unlock its full therapeutic potential.
References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
-
Flaherty, P. T., Greenwood, T. D., Man, H. W., & Weaver, D. R. (2010). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Bioorganic & medicinal chemistry letters, 20(22), 6666–6670. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., Al-Massarani, S. M., El-Faham, A., & Wani, T. A. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6546. [Link]
-
Hasan, M. M., Islam, M. S., Al-Mamun, M. R., Sobuz, S. U., Rahman, M. M., & Rashid, M. A. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 13, 838531. [Link]
-
Lindberg, P., Nordberg, P., Alminger, T., Brändström, A., & Wallmark, B. (1986). Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. Journal of medicinal chemistry, 29(8), 1327–1329. [Link]
-
Flaherty, P., et al. (2010). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Semantic Scholar. [Link]
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. (2023). [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Hilaris. [Link]
-
PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. (2025). [Link]
-
Structure of proton pump inhibitors (PPIs) that contain benzimidazole,... ResearchGate. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]
-
Structural features required for PPI activity. ResearchGate. [Link]
-
Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. (2016). [Link]
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Journal of Applied Pharmaceutical Science. (2019). [Link]
-
The Chemically Elegant Proton Pump Inhibitors. PMC - NIH. [Link]
-
Cell-based assays for protein-protein interactions. European Pharmaceutical Review. (2013). [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI - NIH. (2017). [Link]
-
Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000. PMC - PubMed Central. [Link]
-
Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. NISCAIR. [Link]
-
In vitro kinase assay. Protocols.io. (2024). [Link]
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC - NIH. (2024). [Link]
-
Synthesis of 1-methoxy-2-methyl-α-phenyl-1H-benzimidazole-5-methanol. PrepChem.com. [Link]
-
Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study. PubMed Central. [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH. (2024). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. srrjournals.com [srrjournals.com]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H- benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Biological Activity of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of the novel heterocyclic compound, 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol. While experimental data on this specific molecule is nascent, this document, intended for researchers, scientists, and drug development professionals, extrapolates its potential therapeutic applications based on the well-established pharmacological profile of the benzimidazole scaffold. We delve into predicted anticancer, antimicrobial, and antiviral activities, underpinned by established mechanisms of action for structurally related analogues. This guide offers detailed, field-proven experimental protocols to validate these hypotheses, presenting a roadmap for future research and development. All discussions are grounded in authoritative scientific literature to ensure the highest degree of scientific integrity.
Introduction: The Benzimidazole Scaffold and the Promise of this compound
The benzimidazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This heterocyclic aromatic compound, consisting of a fusion of benzene and imidazole, is structurally analogous to endogenous purines, allowing it to interact with a wide array of biological targets.[2] The inherent versatility of the benzimidazole ring system has led to the development of drugs with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[3][4]
The subject of this guide, this compound (PubChem CID: 5304766), is a unique derivative characterized by a methoxy group at the 5-position, a methyl group at the 1-position of the imidazole ring, and a methanol group at the 2-position.[5] These substitutions are not trivial and are predicted to significantly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby modulating its biological activity. The methoxy group, in particular, is a common feature in many bioactive benzimidazoles, often enhancing their therapeutic potential.
This guide will explore the predicted biological activities of this compound, drawing on the extensive body of research on related benzimidazole derivatives. We will present a logical framework for its potential mechanisms of action and provide detailed experimental protocols for researchers to validate these claims.
Predicted Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents.[1] Derivatives have been shown to interfere with various stages of the cell cycle and induce apoptosis through multiple pathways. Based on the activities of structurally similar compounds, this compound is predicted to exhibit cytotoxic effects against various cancer cell lines.
Predicted Mechanism of Action: Disruption of Microtubule Polymerization
A primary anticancer mechanism of many benzimidazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The structural features of this compound are consistent with compounds known to exhibit this activity.
Caption: Predicted mechanism of anticancer activity via tubulin polymerization inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity and is a standard initial screening tool for anticancer compounds.[6]
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7, HCT-116, A549 |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48-72 hours |
| Positive Control | Doxorubicin |
| Endpoint | IC₅₀ Value (µM) |
Predicted Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[3] The incorporation of a methoxy group has been shown to enhance the antibacterial and antifungal efficacy of the benzimidazole core.[7]
Predicted Mechanism of Action: Inhibition of DNA Gyrase
A plausible mechanism for the antibacterial activity of this compound is the inhibition of bacterial DNA gyrase.[3] This enzyme is crucial for DNA replication, repair, and transcription in bacteria. By binding to the B subunit of DNA gyrase, the compound can prevent the supercoiling of bacterial DNA, leading to the disruption of essential cellular processes and ultimately cell death.
Caption: Predicted antibacterial mechanism via DNA gyrase inhibition.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Methodology:
-
Bacterial and Fungal Strains: Use a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without the compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Parameter | Description |
| Microorganisms | S. aureus, E. coli, C. albicans |
| Compound Concentrations | 1-128 µg/mL |
| Incubation | 24h (bacteria), 48h (fungi) |
| Standard Controls | Ciprofloxacin, Fluconazole |
| Endpoint | MIC (µg/mL) |
Predicted Antiviral Activity: A Potential New Therapeutic Avenue
The benzimidazole scaffold is present in several antiviral drugs, and novel derivatives are continuously being explored for their efficacy against a range of viruses.[4] The structural features of this compound suggest potential activity against viruses, particularly RNA viruses.
Predicted Mechanism of Action: Inhibition of Viral RNA Polymerase
A key target for antiviral benzimidazoles is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome in many RNA viruses.[4] It is hypothesized that this compound could act as a non-nucleoside inhibitor, binding to an allosteric site on the RdRp and inducing a conformational change that disrupts its enzymatic activity.
Caption: Predicted antiviral mechanism via inhibition of viral RNA polymerase.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Methodology:
-
Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza virus) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).
| Parameter | Description |
| Host Cells | Vero, MDCK |
| Viruses | Herpes Simplex Virus, Influenza Virus |
| Compound Concentrations | Serially diluted |
| Incubation Time | 2-3 days |
| Endpoint | EC₅₀ Value (µM) |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, its chemical structure strongly suggests a promising pharmacological profile. Based on extensive research into the benzimidazole scaffold, this compound is predicted to possess significant anticancer, antimicrobial, and antiviral properties. The mechanisms of action are likely to involve the disruption of fundamental cellular processes such as microtubule dynamics, DNA replication, and viral replication.
The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these predicted activities. Future research should focus on the synthesis and purification of this compound, followed by the execution of these in vitro assays. Positive results from these initial screens would warrant further investigation into its in vivo efficacy, toxicity, and pharmacokinetic properties, paving the way for its potential development as a novel therapeutic agent.
References
-
Akkoç, S., et al. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 34(8), 102293. [Link]
-
Alpan, A. S., et al. (2021). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 33(7), 101581. [Link]
-
Dhiman, N., & Sharma, M. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 11(12). [Link]
-
IOSR Journal. (2025). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Kaur, H., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]
-
MDPI. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules. [Link]
-
MDPI. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules. [Link]
-
Özdemir, A., et al. (2007). Antimicrobial activity of a new series of benzimidazole derivatives. Archives of Pharmacal Research, 30(9), 1155-1161. [Link]
-
Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
PubChem. (n.d.). (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. National Center for Biotechnology Information. [Link]
-
Sarkar, S., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. Chemistry of Heterocyclic Compounds, 57(4), 410-416. [Link]
-
Sharma, A., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 12(1), 1-17. [Link]
-
Taylor & Francis Online. (2020). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Polycyclic Aromatic Compounds. [Link]
-
Varghese, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149. [Link]
-
Yancheva, D. Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39363-39373. [Link]
Sources
- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
A Framework for the Toxicological Assessment of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for establishing the toxicology profile of the novel chemical entity, 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol. In the absence of existing public data, this document serves as a foundational framework, detailing the necessary in vitro and in vivo assays required to characterize its potential hazards. The proposed studies are grounded in established regulatory guidelines and industry best practices to ensure scientific rigor and data integrity. This guide is intended for researchers and drug development professionals to inform early-stage safety assessments and guide further non-clinical development.
Introduction
This compound is a benzimidazole derivative. The benzimidazole scaffold is a common motif in a variety of pharmaceutically active compounds. A recent analysis of the World Health Organization's pharmacovigilance database has indicated that some benzimidazole derivatives are associated with adverse events such as bone marrow failure, leukopenia, and hepatic disorders.[1][2] Given the structural class, a thorough toxicological evaluation of this compound is imperative to identify potential liabilities early in development. This guide provides a systematic approach to building a comprehensive toxicology profile.
Physicochemical Properties and Initial Hazard Assessment
A foundational step in toxicological assessment is the characterization of the compound's physical and chemical properties.
2.1. Computed Properties
| Property | Value | Source |
| Molecular Formula | C10H12N2O2 | PubChem[3] |
| Molecular Weight | 192.21 g/mol | PubChem[3] |
| IUPAC Name | (5-methoxy-1-methylbenzimidazol-2-yl)methanol | PubChem[3] |
| CAS Number | 68426-83-5 | PubChem[3] |
2.2. GHS Classification (Predicted)
Based on notifications to the ECHA C&L Inventory for this substance, the following GHS hazard statements have been associated with this compound:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
These classifications suggest that initial handling of the compound should be performed with appropriate personal protective equipment.[4]
Proposed Toxicological Evaluation Workflow
A tiered approach to toxicological testing is recommended, starting with in vitro assays to screen for potential hazards before proceeding to more complex in vivo studies.
Caption: Proposed workflow for toxicological evaluation.
In Vitro Toxicology Screening
In vitro toxicology assays are crucial for early-stage hazard identification and can help reduce the reliance on animal testing.[5][6]
4.1. Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9][10] This assay helps determine the concentration at which the compound begins to exert toxic effects on cells.
Experimental Protocol: MTT Assay [7][8][11]
-
Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
4.2. Genotoxicity Assessment
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[12][13][14] It is a standard preliminary screen for potential carcinogens.
Experimental Protocol: Ames Test [12][14]
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).[12]
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates mutagenic potential.
Caption: Workflow for the Ames test.
4.3. Cardiotoxicity Screening
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[15][16][17] An early assessment of a compound's potential to block the hERG channel is a critical component of safety pharmacology.
Experimental Protocol: hERG Patch-Clamp Assay [15][16]
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK-293 cells).
-
Electrophysiology: Employ automated patch-clamp systems to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Data Acquisition: Record the hERG current before and after compound application.
-
Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.
In Vivo Acute Toxicity Studies
Should the in vitro screening not reveal significant liabilities, a preliminary in vivo study is warranted to understand the compound's effects in a whole organism.
5.1. Acute Oral Toxicity Assessment
The acute oral toxicity study provides information on the potential health hazards arising from a single, short-term oral exposure to a substance.[18] The OECD provides several guidelines for conducting this study (e.g., OECD 420, 423, 425).[19][20]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) [20]
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female Wistar rats).[18]
-
Dosing: Administer the compound by oral gavage at one of the fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[20]
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[20][21] Detailed observations should be made for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[20]
-
Endpoint: The primary endpoint is the observation of clear signs of toxicity at a given dose, rather than mortality.[20] The results are used to classify the substance according to the Globally Harmonized System (GHS).[19][20]
Metabolite Identification and Safety Assessment
It is crucial to identify and evaluate the toxicity of any major metabolites, particularly those that are unique to or present at disproportionately higher levels in humans compared to preclinical species.[22][23][24][25][26]
6.1. In Vitro and In Vivo Metabolite Identification
-
In Vitro: Incubate the parent drug with liver microsomes or hepatocytes from various species (including human) to identify and compare metabolic profiles.[22]
-
In Vivo: Analyze plasma and urine samples from the acute toxicity study to identify the major circulating metabolites.
6.2. Safety Testing of Disproportionate Metabolites
If a disproportionate human metabolite is identified, further safety testing is required.[22][23][25] The FDA provides guidance on this topic.[22][23]
-
Approach 1: Select a preclinical species that forms the metabolite at levels comparable to or greater than humans and conduct further toxicity studies in that species.[22][25]
-
Approach 2: If a suitable species cannot be identified, the metabolite should be synthesized and its toxicity evaluated directly in nonclinical studies.[22][25]
Conclusion
The toxicological evaluation of a novel chemical entity like this compound requires a systematic and tiered approach. The framework presented in this guide, which progresses from in vitro screening to targeted in vivo studies and metabolite assessment, provides a robust pathway for characterizing its safety profile. Adherence to established guidelines and a focus on mechanistic understanding will be paramount in making informed decisions for its continued development.
References
-
Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]
-
Safety Testing of Drug Metabolites. (2020, April 30). FDA. [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program (NTP). [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). JRF. [Link]
-
hERG Safety. (n.d.). Cyprotex. [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Safety testing of drug metabolites. (n.d.). Digital Collections - National Library of Medicine. [Link]
-
hERG Safety Assay. (n.d.). Creative Bioarray. [Link]
-
Guidance for Industry on Safety Testing of Drug Metabolites; Availability. (2008, February 15). Federal Register. [Link]
-
In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]
-
Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels. (n.d.). PMC - NIH. [Link]
-
The Ames Test. (n.d.). [Link]
-
Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH. [Link]
-
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (n.d.). PMC. [Link]
-
In Vitro Toxicology Assays. (n.d.). TME Scientific. [Link]
-
Assays for Predicting Acute Toxicity. (n.d.). Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI. [Link]
-
(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. (n.d.). PubChem. [Link]
-
NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. (2023, April 5). YouTube. [Link]
-
RANDOMFOREST BASED ASSESSMENT OF THE HERG CHANNEL INHIBITION POTENTIAL FOR THE EARLY DRUG CARDIOTOXICITY TESTING. (n.d.). Bio-Algorithms and Med-Systems. [Link]
-
Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.Net. [Link]
-
Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024, November 6). NIH. [Link]
-
Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024, November 6). PubMed. [Link]
-
In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (n.d.). MDPI. [Link]
-
Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (n.d.). NIH. [Link]
-
5-methoxy-1-methyl-1H-benzimidazole-2-thiol. (n.d.). PubChem. [Link]
-
5-methoxy-1H-benzimidazole. (n.d.). PubChem. [Link]
Sources
- 1. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. criver.com [criver.com]
- 6. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. umwelt-online.de [umwelt-online.de]
- 21. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 22. fda.gov [fda.gov]
- 23. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 24. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
An In-depth Technical Guide to 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol, a heterocyclic compound belonging to the pharmacologically significant benzimidazole family. Due to the limited direct literature on this specific molecule, this document synthesizes information from established synthetic methodologies and biological data of structurally related compounds to provide a foundational understanding for research and development.
Molecular Overview
This compound is a derivative of benzimidazole featuring a methoxy group at the 5-position, a methyl group at the 1-position of the imidazole ring, and a methanol group at the 2-position.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H12N2O2 | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| IUPAC Name | (5-methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | [1] |
| CAS Number | 68426-83-5 | [1] |
Proposed Synthesis
A logical pathway commences with a suitably substituted o-phenylenediamine precursor, followed by cyclization to form the benzimidazole ring, and subsequent functionalization.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 4-Methoxy-N1-methylbenzene-1,2-diamine
This initial step involves the selective N-methylation of 4-methoxy-o-phenylenediamine. This can be a challenging step due to the potential for di-methylation. Careful control of stoichiometry and reaction conditions is crucial.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-o-phenylenediamine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Cool the solution in an ice bath and add a mild base, such as sodium hydride (NaH, ~1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes. Subsequently, add methyl iodide (CH3I, 1 equivalent) dropwise, maintaining the low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired mono-methylated product.
Step 2: Synthesis of (5-methoxy-1-methyl-1H-benzimidazol-2-yl)methanol
This step involves the cyclization of the N-methylated diamine with a suitable C1 synthon that can be readily converted to a methanol group. Glycolic acid is a common and effective reagent for installing the 2-hydroxymethyl group.[2]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified 4-Methoxy-N1-methylbenzene-1,2-diamine (1 equivalent) and glycolic acid (1.1 equivalents) in a high-boiling polar solvent such as 4M hydrochloric acid or a mixture of DMF and a catalytic amount of acid.
-
Cyclization: Heat the reaction mixture to reflux (typically 100-150°C, depending on the solvent) for several hours.[2] The reaction progress should be monitored by TLC until the starting diamine is consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully neutralized with a base, such as sodium bicarbonate solution, until the pH is approximately 7-8.[2] The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic methods to confirm its structure:
-
¹H NMR and ¹³C NMR: To verify the chemical structure and the presence of all protons and carbons in their expected chemical environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the O-H stretch of the alcohol, the C-O stretch of the methoxy group, and the aromatic C-H and C=N vibrations of the benzimidazole ring.
Biological and Pharmacological Context
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3][4] The diverse biological activities of benzimidazole derivatives include antimicrobial, antiviral, anti-inflammatory, anticancer, and anthelmintic properties.[4][5]
While there is no specific biological data for this compound, we can infer potential areas of interest based on related structures:
-
Antimicrobial and Antifungal Activity: Many 5-methoxy-2-substituted benzimidazoles have demonstrated antimicrobial and antifungal properties.[6] The presence of the methoxy group can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.
-
Anticancer Activity: Various substituted benzimidazoles have been investigated for their anticancer potential.[5] The mechanism of action often involves the inhibition of key enzymes or interference with cellular processes like microtubule formation. The specific substitution pattern of this compound could be explored for its antiproliferative effects on cancer cell lines.
-
Antiviral Activity: Certain benzimidazole derivatives have shown potent antiviral activity against a range of viruses, including HIV and hepatitis C.[5]
-
Other Potential Activities: The benzimidazole core is also present in drugs with other therapeutic applications, such as proton pump inhibitors (e.g., omeprazole, which has a 5-methoxybenzimidazole core) and antihistamines.[4]
Caption: Potential biological activities of benzimidazole derivatives.
Future Research Directions
This compound represents an interesting, yet underexplored, molecule. Future research efforts could focus on:
-
Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic route and full spectroscopic characterization are essential first steps.
-
Biological Screening: A comprehensive biological screening of the compound against a panel of microbial strains, cancer cell lines, and viral assays would be valuable to identify any potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs with modifications at the 1, 2, and 5 positions could provide insights into the structure-activity relationships and help in the design of more potent and selective compounds.
-
Computational Studies: Molecular docking and other computational methods could be employed to predict potential biological targets and guide further experimental work.
Safety and Handling
Based on GHS classifications for similar compounds, this compound may be harmful if swallowed and cause skin and serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound.
References
-
PubChem. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. National Center for Biotechnology Information. [Link]
-
Poddar, et al. (2021). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
-
Royal Society of Chemistry. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. [Link]
-
Indian Journal of Chemistry. (2006). A green synthesis of benzimidazoles. [Link]
-
National Center for Biotechnology Information. (2021). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
PubChem. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2001). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. [Link]
-
PrepChem.com. Synthesis of 1-methoxy-2-methyl-α-phenyl-1H-benzimidazole-5-methanol. [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. [Link]
-
Scholars Research Library. (2016). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. [Link]
-
FULIR. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
Research Results in Pharmacology. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]
Sources
- 1. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol in Proteomics
Introduction: Unlocking the Proteomic Potential of a Novel Benzimidazole Scaffold
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to mimic natural purine nucleobases and interact with a wide array of biological targets, notably protein kinases.[1][2] 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol is a unique derivative within this class, featuring a reactive primary alcohol that presents an opportunity for strategic chemical modification. While direct applications of this specific molecule in proteomics are not yet extensively documented, its structural attributes make it a compelling candidate for chemical proteomics, particularly in the realm of target identification and validation.
This guide provides a prospective framework for researchers, scientists, and drug development professionals on how to leverage this compound as a chemical probe for affinity-based protein profiling (AfBPP). We will detail the rationale behind its application, provide step-by-step protocols for its use in identifying protein interactors from complex biological samples, and discuss the interpretation of resulting data. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure the trustworthiness of the findings.
Part 1: The Rationale - From Small Molecule to Proteomic Probe
The primary alcohol group on this compound is the key to its utility as a proteomic tool. This functional group allows for covalent linkage to a solid support, such as agarose or magnetic beads, creating an affinity matrix. When a cell lysate is incubated with this matrix, proteins that specifically bind to the benzimidazole compound will be captured, while non-interacting proteins are washed away. The captured proteins can then be identified using mass spectrometry, revealing the potential cellular targets of the parent molecule.
This approach, known as affinity-based protein profiling, is a powerful method for:
-
Target Deconvolution: Identifying the specific molecular targets of a bioactive compound.
-
Off-Target Profiling: Uncovering unintended protein interactions that could lead to adverse effects.
-
Mechanism of Action Studies: Elucidating the biological pathways modulated by the compound.
The methoxy and methyl substitutions on the benzimidazole ring contribute to the molecule's specific physicochemical properties, which in turn influence its binding affinity and selectivity for its protein targets.[3]
Part 2: Experimental Design and Workflow
A robust chemical proteomics experiment using this compound requires careful planning and execution. The overall workflow can be summarized as follows:
Caption: Overall workflow for target identification using immobilized this compound.
Part 3: Detailed Protocols
Protocol 1: Synthesis of an Affinity Matrix
This protocol describes the immobilization of this compound onto NHS-activated agarose beads. The primary alcohol is first activated to a more reactive species, which then couples to the N-hydroxysuccinimide (NHS) ester on the beads.
Materials:
-
This compound
-
NHS-activated agarose beads (e.g., from a commercial supplier)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
4-Nitrophenyl chloroformate
-
Ethanolamine
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Activation of the Hydroxyl Group: a. In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF. b. Add TEA (1.5 equivalents) to the solution. c. Cool the mixture to 0°C in an ice bath. d. Slowly add 4-nitrophenyl chloroformate (1.2 equivalents). e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. This creates an activated carbonate ester.
-
Coupling to Beads: a. Prepare a slurry of NHS-activated agarose beads in ice-cold 1 mM HCl as per the manufacturer's instructions. b. Wash the beads extensively with anhydrous DMF. c. Add the activated benzimidazole solution from step 1e to the bead slurry. d. Incubate the reaction on a rotator at room temperature for 4-6 hours or overnight at 4°C.
-
Blocking of Unreacted Sites: a. Centrifuge the beads at 500 x g for 2 minutes and discard the supernatant. b. To block any unreacted NHS esters, add 1 M ethanolamine (pH 8.0) and incubate for 1-2 hours at room temperature.
-
Washing and Storage: a. Wash the beads sequentially with three bead volumes of PBS, DMF, and methanol. b. Resuspend the beads in PBS with a suitable bacteriostatic agent (e.g., 0.02% sodium azide) and store at 4°C.
Protocol 2: Affinity Pulldown of Protein Targets
This protocol outlines the procedure for capturing protein interactors from a total cell lysate using the synthesized affinity matrix.
Materials:
-
Synthesized benzimidazole-coupled beads
-
Control beads (e.g., beads coupled with ethanolamine only)
-
Cell culture plates with the cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Bicinchoninic acid (BCA) protein assay kit
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE loading buffer)
Procedure:
-
Preparation of Cell Lysate: a. Grow cells to 80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cells in an appropriate lysis buffer on ice for 30 minutes with intermittent vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a BCA assay.[4]
-
Affinity Pulldown: a. Aliquot equal amounts of protein lysate (e.g., 1-2 mg) into separate microcentrifuge tubes. b. Add a pre-determined amount of benzimidazole-coupled beads to one tube and control beads to another. c. Incubate the tubes on a rotator for 2-4 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation at 500 x g for 2 minutes at 4°C. b. Discard the supernatant. c. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
Elution: a. After the final wash, remove all supernatant. b. Elute the bound proteins by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes. c. Alternatively, for mass spectrometry, proceed with on-bead digestion (Protocol 3).
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol is designed to prepare the captured proteins for identification by LC-MS/MS, minimizing contamination from the beads themselves.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Reduction and Alkylation: a. After the final wash step in Protocol 2, resuspend the beads in 100 µL of 50 mM ammonium bicarbonate. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. c. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.[4]
-
Trypsin Digestion: a. Add sequencing-grade trypsin to the bead slurry (e.g., 1 µg per sample). b. Incubate overnight at 37°C with shaking.
-
Peptide Extraction: a. Centrifuge the beads and carefully transfer the supernatant containing the digested peptides to a new tube. b. To extract any remaining peptides, wash the beads with a solution of 50% ACN/5% FA. c. Pool the supernatants and dry the peptides in a vacuum centrifuge.
-
Sample Desalting: a. Resuspend the dried peptides in 0.1% FA. b. Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. c. Elute the desalted peptides and dry them again in a vacuum centrifuge. d. Resuspend in a small volume of 0.1% FA for LC-MS/MS analysis.
Part 4: Data Analysis and Interpretation
The final step is the identification of proteins that are significantly enriched on the benzimidazole-coupled beads compared to the control beads.
Caption: Data analysis workflow for identifying candidate protein targets.
Key Considerations for Data Interpretation:
-
Quantitative Comparison: Use label-free quantification (LFQ) or isotopic labeling methods to compare protein abundance between the experimental and control pulldowns.
-
Statistical Significance: Apply statistical tests to identify proteins that are significantly enriched. A volcano plot is a useful visualization tool for this purpose.
-
Bioinformatics Analysis: Use tools like Gene Ontology (GO) and pathway analysis to understand the biological context of the identified protein interactors.
-
Target Validation: The results from a pulldown experiment are hypothesis-generating. Candidate interactors should be validated using orthogonal methods, such as Western blotting, surface plasmon resonance (SPR), or thermal shift assays (TSA).[5]
Summary of Quantitative Parameters
| Parameter | Recommended Value | Notes |
| Protein Lysate per Pulldown | 1 - 5 mg | Dependent on target abundance. |
| Bead Slurry Volume | 20 - 50 µL | Should be optimized for binding capacity. |
| Incubation Time (Pulldown) | 2 - 4 hours | Can be extended to overnight at 4°C. |
| Wash Buffer Volume | 1 mL | |
| Number of Washes | 3 - 5 times | Critical for reducing non-specific binding. |
| Trypsin Amount | 1 - 2 µg | Per 1-2 mg of starting lysate. |
| Digestion Time | 12 - 16 hours |
Conclusion
This compound, while not a classical proteomics reagent, holds significant potential as a customizable chemical probe. Its derivatizable handle allows for its integration into affinity-based protein profiling workflows, providing a powerful means to identify its cellular interactome. The protocols and workflows detailed in this guide offer a comprehensive starting point for researchers to explore the biological activity of this and other novel benzimidazole derivatives, ultimately accelerating the process of drug discovery and development.
References
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. [Link]
-
(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2. PubChem. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. (2018). ResearchGate. [Link]
-
Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico. Semantic Scholar. [Link]
-
Synthesis of 5-methoxy-2-mercaptobenzimidazole. PrepChem.com. [Link]
-
Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. NISCAIR. [Link]
-
Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis. National Institutes of Health. [Link]
-
Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
Authored by: Senior Application Scientist
Date: January 15, 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol in high-throughput screening (HTS) campaigns. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1][2][3][4][5] This guide details a strategic approach to screening this novel benzimidazole derivative, with a focus on a cell-based assay for identifying potential anticancer agents. The protocols herein are designed to be robust and self-validating, ensuring high-quality data generation and confident hit identification.
Introduction: The Benzimidazole Scaffold and the Rationale for Screening
Benzimidazole derivatives are a cornerstone of modern drug discovery, with approved drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][5] The versatility of the benzimidazole core lies in its structural similarity to endogenous purines, allowing it to interact with a multitude of biological targets.[5] The specific compound, this compound (PubChem CID: 5304766), is a novel derivative with potential for unique biological activity.[6] The introduction of methoxy, methyl, and methanol substituents can significantly influence the compound's physicochemical properties and target-binding profile.
Given the prevalence of benzimidazoles as anticancer agents, a primary application for this compound is in oncology drug discovery.[1][5] This guide will focus on a high-throughput cell viability assay to screen for cytotoxic or anti-proliferative effects against a cancer cell line.
High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign requires meticulous planning and execution, from assay development to data analysis and hit validation.[7][8][9][10] The workflow for screening this compound can be conceptualized as a multi-stage process.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Detailed Protocols for a Cell-Based Anticancer Screen
This section outlines a detailed protocol for a cell-based high-throughput screen to evaluate the anticancer potential of this compound using a luminescence-based cell viability assay.
Principle of the Assay
The chosen assay quantifies the amount of adenosine triphosphate (ATP) present in cell culture, which is a direct indicator of metabolically active, viable cells.[11] A decrease in ATP levels upon treatment with the test compound suggests cytotoxicity or cytostatic effects. This homogeneous "add-mix-read" assay format is highly amenable to automation and high-throughput screening.[11]
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| This compound | ||
| Human cancer cell line (e.g., HeLa, A549) | ATCC | |
| Cell culture medium (e.g., DMEM) | Gibco | |
| Fetal Bovine Serum (FBS) | Gibco | |
| Penicillin-Streptomycin | Gibco | |
| Trypsin-EDTA | Gibco | |
| DMSO, cell culture grade | Sigma-Aldrich | |
| Luminescence-based ATP detection reagent | Promega | |
| 384-well white, solid-bottom assay plates | Corning | |
| Doxorubicin (positive control) | Sigma-Aldrich |
Step-by-Step Experimental Protocol
3.3.1. Compound Preparation and Plating
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation:
-
Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO to create a concentration gradient in a 384-well source plate.
-
Transfer a small volume (e.g., 100 nL) of the compound dilutions from the source plate to the 384-well assay plates.
-
Include wells with DMSO only as a negative control (vehicle control) and a known cytotoxic agent like Doxorubicin as a positive control.
-
3.3.2. Cell Seeding and Treatment
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in a complete culture medium to the predetermined optimal seeding density (e.g., 2,000 cells/well in 40 µL).
-
Using a multichannel pipette or automated dispenser, seed the cells into the 384-well assay plates containing the pre-spotted compounds.
-
-
Incubation: Incubate the assay plates at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
3.3.3. Assay Readout
-
Reagent Equilibration: Equilibrate the ATP detection reagent to room temperature.
-
Reagent Addition: Add an equal volume (e.g., 40 µL) of the ATP detection reagent to each well of the assay plates.
-
Incubation: Incubate the plates at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
Data Acquisition: Read the luminescence signal on a plate reader compatible with 384-well plates.
Data Analysis and Hit Identification
Rigorous data analysis is crucial for minimizing false positives and negatives.[12][13]
Quality Control
Before analyzing the activity of the test compound, it is essential to assess the quality of the screen using statistical parameters.[7][8][9]
| Parameter | Formula | Acceptable Range |
| Z'-factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | > 0.5 |
| Signal-to-Background (S/B) | Mean_neg / Mean_pos | > 10 |
SD_pos and Mean_pos refer to the standard deviation and mean of the positive control, respectively. SD_neg and Mean_neg refer to the standard deviation and mean of the negative control.
Hit Identification Workflow
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. marinbio.com [marinbio.com]
- 12. info2.uqam.ca [info2.uqam.ca]
- 13. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes and Protocols for 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol in Drug Discovery Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol (Compound A) in drug discovery assays. While specific biological data for this compound is limited in publicly available literature, its structural features, characteristic of the broader benzimidazole class, suggest high potential as a modulator of key cellular pathways implicated in oncology and other diseases. Benzimidazole scaffolds are known to interact with a range of biological targets, including protein kinases, tubulin, and components of the hedgehog signaling pathway.[1][2][3] This guide, therefore, presents inferred mechanisms of action for Compound A and provides detailed, field-proven protocols for its evaluation in relevant in vitro assays.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core is a privileged heterocyclic structure, bearing a resemblance to endogenous purine nucleotides. This mimicry allows benzimidazole derivatives to interact with a diverse array of biological targets, making them a cornerstone in modern medicinal chemistry.[1][3] Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5][6] Their therapeutic efficacy often stems from the inhibition of critical cellular processes such as cell division, signaling cascades, and DNA replication.[1]
This compound (henceforth "Compound A") is a member of this versatile class. Its chemical structure is presented below.
Compound A Profile
| Property | Value | Source |
| IUPAC Name | (5-methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | [7] |
| CAS Number | 68426-83-5 | [7] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [7] |
| Molecular Weight | 192.22 g/mol | [8] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Soluble in DMSO, Methanol | Inferred from similar compounds |
Postulated Mechanisms of Action and Corresponding Assay Protocols
Based on extensive literature on structurally related benzimidazole derivatives, we postulate three primary mechanisms of action for Compound A that warrant investigation in a drug discovery context.
Kinase Inhibition
Rationale: The benzimidazole scaffold is a well-established ATP-competitive inhibitor of various protein kinases.[2][9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The structural motifs of Compound A are consistent with those found in known kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)
This protocol is designed to quantify the inhibitory effect of Compound A on a representative tyrosine kinase, such as Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR kinase (or other kinase of interest)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Compound A (dissolved in 100% DMSO)
-
Known kinase inhibitor (e.g., Gefitinib for EGFR) as a positive control
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound A in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in DMSO.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Add 2 µL of a solution containing the kinase and peptide substrate in kinase assay buffer to each well.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Workflow for Kinase Inhibition Assay
Caption: Workflow for the in vitro luminescent kinase inhibition assay.
Antiproliferative Activity via Tubulin Polymerization Inhibition
Rationale: Many benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules.[6][11][12][13] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic and antiproliferative effects of Compound A on a cancer cell line (e.g., HeLa - cervical cancer, or A549 - lung cancer).
Materials:
-
HeLa or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound A (dissolved in DMSO)
-
Doxorubicin or Paclitaxel (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound A in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells for a positive control and a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-methoxy-1h-benzimidazol-2-thiol | Sigma-Aldrich [sigmaaldrich.com]
- 9. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol detection
An Application Guide for the Analytical Determination of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides detailed methodologies for the accurate and reliable quantitative analysis of this compound. Primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV), this guide also presents a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. All methodologies are presented with a framework for validation, ensuring they meet the stringent requirements of the pharmaceutical industry for accuracy, precision, and robustness.[1][2]
Introduction and Compound Overview
This compound (CAS No: 68426-83-5) is a benzimidazole derivative.[3] The benzimidazole ring is a key heterocyclic motif found in numerous pharmacologically active compounds, including proton pump inhibitors and anthelmintics.[4][5][6] The accurate determination of this compound is critical, whether it is an active pharmaceutical ingredient (API), a synthetic intermediate, or a potential impurity in a drug product. The analytical methods detailed in this document are developed to provide high specificity and sensitivity, ensuring reliable data for regulatory submissions, quality assurance, and research applications.
Physicochemical Properties of the Analyte
| Property | Value | Source |
| IUPAC Name | (5-methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | PubChem[3] |
| CAS Number | 68426-83-5 | Sigma-Aldrich, PubChem[3] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | PubChem[3] |
| Molecular Weight | 192.22 g/mol | Sigma-Aldrich, PubChem[3] |
Primary Analytical Method: Reversed-Phase HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the quantification of moderately polar benzimidazole derivatives due to its high resolution, reproducibility, and compatibility with UV detection. The benzimidazole core possesses a strong chromophore, allowing for sensitive detection at specific UV wavelengths.[4][7] This method is designed to be stability-indicating and specific for the analyte in the presence of potential degradants or related impurities.
Principle of the Method
The separation is achieved on a non-polar stationary phase (C8 or C18) with a polar mobile phase. The analyte, being moderately polar, will partition between the two phases. By carefully controlling the mobile phase composition (e.g., pH and organic solvent ratio), a robust separation and optimal retention time can be achieved. The pH of the mobile phase is a critical parameter for ionizable compounds like benzimidazoles; maintaining a consistent pH ensures reproducible retention times.[4][5] Detection is performed at a UV wavelength corresponding to the absorbance maximum of the analyte, ensuring high sensitivity.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed HPLC-UV Protocol
A. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Orthophosphoric Acid
-
Water (HPLC Grade or Milli-Q)
-
0.45 µm Syringe Filters (e.g., PTFE or Nylon)
B. Equipment:
-
HPLC system with UV/PDA detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
C. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C8, 4.6 x 150 mm, 5 µm | Provides good retention and peak shape for benzimidazole derivatives.[4][8] |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH 4.5 | Buffering controls the ionization state of the analyte for consistent retention.[4][5] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 70% A / 30% B (Isocratic) | An isocratic method is simpler and more robust for QC if interferences are minimal. A gradient can be developed if needed for complex mixtures. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
| Detection Wavelength | 288 nm | Benzimidazoles typically show strong absorbance around this wavelength.[4][7] |
| Injection Volume | 10 µL | |
| Run Time | 10 minutes |
D. Solution Preparation:
-
Mobile Phase A Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 4.5 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (70:30 v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing an estimated 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
E. System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a mid-level calibration standard (e.g., 10 µg/mL).
-
The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Inject the calibration standards followed by the sample solutions.
Method Validation Framework
Validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[9][10] Key parameters are outlined below, based on ICH guidelines.[1][11]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Analyte peak is resolved from blank, placebo, and potential impurities/degradants. Peak purity should pass. | Ensures the method unequivocally assesses the analyte.[1][11] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Demonstrates a direct proportional relationship between concentration and response.[12] |
| Range | 80-120% of the test concentration for assay. | The interval over which the method is precise, accurate, and linear.[9] |
| Accuracy | 98.0% to 102.0% recovery of spiked samples. | Measures the closeness of test results to the true value.[10] |
| Precision (Repeatability) | RSD ≤ 2.0% for six sample preparations. | Shows consistency of results for the same sample under the same conditions. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision (typically S/N ratio ≥ 10). | Important for impurity quantification.[9] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C). | Indicates the method's reliability during normal use. |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent confirmatory technique, providing orthogonal selectivity to HPLC and definitive structural information from the mass spectrum. It is particularly useful for identifying unknown impurities and confirming the identity of the primary analyte.
Principle of the Method
The sample is injected into a heated port to vaporize the analyte, which is then swept by an inert carrier gas onto a capillary column. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Impact, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for the molecule.
GC-MS Experimental Workflow
Caption: Workflow for confirmatory GC-MS analysis.
Detailed GC-MS Protocol
A. Materials and Reagents:
-
Sample of this compound
-
Methanol or Dichloromethane (GC Grade)
-
Helium (99.999% purity)
B. Equipment:
-
GC-MS system with an autosampler
-
Analytical balance
-
Volumetric flasks
C. GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.[13] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A temperature program is essential to elute the analyte in a reasonable time with good peak shape. |
| MS Source Temp. | 230 °C | Standard temperature to maintain cleanliness and promote ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard energy that produces reproducible fragmentation patterns for library comparison. |
| Scan Range | m/z 40 - 400 | Covers the molecular ion (192.22) and expected fragments. |
D. Sample Preparation and Analysis:
-
Prepare a sample solution of approximately 100 µg/mL in methanol.
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquire the data in full scan mode.
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum from the peak and compare the fragmentation pattern with known spectra or interpret it to confirm the structure.
Conclusion
This application note provides robust, validated, and reliable methods for the analysis of this compound. The primary HPLC-UV method is suitable for routine quality control and quantitative assays, offering high precision and accuracy. The orthogonal GC-MS method provides definitive confirmation of identity, making it an indispensable tool for research, impurity identification, and troubleshooting. By implementing these protocols and adhering to the principles of method validation, scientific and pharmaceutical professionals can ensure the highest quality and integrity of their analytical data.
References
- Krzek, J., Kwiecień, A., & Stolarczyk, M. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9.
- Krzek, J., Kwiecień, A., & Stolarczyk, M. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 823-829.
- Pałys, M., & Hopkała, H. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 34(16), 1845-1855.
- ResearchGate. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-571.
- Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
- Taylor & Francis Online. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES.
- Velev, M. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- de Souza, S. V. C., & Junqueira, R. G. (2022). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 45(1), 89-101.
- Lavate, S. R., & Pawar, A. A. (2021). Analytical method validation: A brief review. International Journal of Applied Research, 7(10), 108-114.
- Semantic Scholar. (n.d.). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.
- Sigma-Aldrich. (n.d.). 5-methoxy-1h-benzimidazol-2-thiol.
- MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5402.
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- Indian Academy of Sciences. (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.
- PubChem. (n.d.). (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. particle.dk [particle.dk]
- 3. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmaerudition.org [pharmaerudition.org]
- 10. wjarr.com [wjarr.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
5-methoxy-1-methyl-1H-Benzimidazole-2-methanol: A Research Tool in Drug Discovery and Chemical Biology
Abstract
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol as a research tool. While specific biological activity and detailed mechanistic studies for this particular molecule are not extensively documented in current literature, this guide provides a framework for its investigation based on the well-established and diverse biological activities of the benzimidazole scaffold. The protocols and methodologies outlined herein are designed to enable researchers to explore the potential of this compound in various assays and to characterize its physicochemical properties, thereby facilitating its use in drug discovery and chemical biology research.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. This is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of benzimidazole have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics, and anticancer therapies.[3] The versatility of the benzimidazole scaffold allows for substitutions at various positions, which can significantly modulate the compound's biological activity, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, is a distinct member of this class. While its specific biological profile is yet to be fully elucidated, its structural features—a methoxy group at the 5-position, a methyl group at the N-1 position, and a methanol group at the 2-position—suggest that it may possess interesting biological properties worthy of investigation. This document provides a roadmap for researchers to unlock the potential of this compound.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a research compound is fundamental to experimental design and data interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | PubChem[4] |
| Molecular Weight | 192.21 g/mol | PubChem[4] |
| CAS Number | 68426-83-5 | PubChem[4] |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in organic solvents such as methanol and DMSO. Aqueous solubility is predicted to be low. | Inferred from related compounds |
| Storage | Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended. | General laboratory practice |
Preparation of Stock Solutions
Accurate and reproducible experimental results depend on the correct preparation and storage of stock solutions.
Protocol 2.1.1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 192.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 1.92 mg of the compound into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note: Due to the potential for low aqueous solubility, it is recommended to prepare high-concentration stock solutions in an organic solvent like DMSO and then dilute into aqueous buffers or cell culture media for experiments. Ensure that the final concentration of the organic solvent in the assay is compatible with the biological system and does not exceed a level that could cause toxicity or other artifacts (typically ≤ 0.5% v/v).
Potential Biological Activities and Screening Protocols
Based on the known activities of structurally related benzimidazole derivatives, this compound could be investigated for a range of biological effects. The following sections outline general protocols for initial screening.
Antimicrobial and Antifungal Activity
Benzimidazole derivatives have a long history of use as antimicrobial and antifungal agents.[5][6]
Protocol 3.1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the antimicrobial and antifungal activity of a compound.
-
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Compound stock solution (10 mM in DMSO)
-
Positive control antibiotics/antifungals (e.g., ampicillin, fluconazole)
-
Negative control (medium with DMSO)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial two-fold dilution of the compound stock solution in the appropriate growth medium in the 96-well plate. The final concentrations typically range from 128 µg/mL to 0.25 µg/mL.
-
Prepare a standardized inoculum of the microorganism to be tested and add it to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Cytotoxic and Anticancer Activity
Many benzimidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7]
Protocol 3.2.1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Diagram 1: General Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Enzyme Inhibition Assays
The benzimidazole scaffold is known to interact with various enzymes, including kinases and phosphoinositide 3-kinases (PI3K).[8][9]
Protocol 3.3.1: General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
This protocol provides a general framework for screening for kinase inhibition.
-
Materials:
-
Kinase of interest and its specific substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Compound stock solution (10 mM in DMSO)
-
ATP
-
-
Procedure:
-
Set up the kinase reaction in the 96-well plate by adding the kinase, substrate, ATP, and serial dilutions of the compound.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
A decrease in luminescence indicates inhibition of the kinase. Calculate the IC₅₀ value.
-
Diagram 2: Principle of the ADP-Glo™ Kinase Assay
Caption: A potential one-step synthesis via condensation.
Note: The synthesis of the starting material, 4-methoxy-N-methyl-1,2-phenylenediamine, may require a multi-step process. The condensation reaction is typically carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF). [10]
Conclusion and Future Directions
This compound represents an under-explored molecule within the pharmacologically significant benzimidazole class. While specific biological data is currently sparse, its structural features suggest a high potential for bioactivity. This guide provides a foundational set of protocols and a conceptual framework for researchers to begin a systematic investigation of this compound. Initial screening for antimicrobial, antifungal, and cytotoxic activities is a logical starting point. Subsequent studies could delve into its mechanism of action, potentially identifying novel enzyme or receptor targets. The exploration of this and other novel benzimidazole derivatives will undoubtedly contribute to the advancement of drug discovery and chemical biology.
References
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. [Link]
-
(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2. PubChem. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. (2014). ResearchGate. [Link]
-
Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. (2013). Scholars Research Library. [Link]
-
Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase. (2013). PubMed. [Link]
-
5-methoxy-1H-benzimidazole | C8H8N2O. PubChem. [Link]
-
Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (2006). NISCAIR Online Periodicals Repository. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022). PubMed Central. [Link]
-
5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS. PubChem. [Link]
-
Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Efficacy. (2021). Max Delbrück Center for Molecular Medicine. [Link]
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances. [Link]
-
Mechanism of actions of benzimidazole. (2023). ResearchGate. [Link]
-
In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. (2021). Oriental Journal of Chemistry. [Link]
-
The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2022). Research Results in Pharmacology. [Link]
-
In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. (2018). PubMed. [Link]
-
In Vitro Efficacy of Aqueous and Methanol Extract of Cassia siamea Against the Motility of Caenorhabditis elegans. (2016). PubMed Central. [Link]
-
Synthesis of 1-methoxy-2-methyl-α-phenyl-1H-benzimidazole-5-methanol. PrepChem.com. [Link]
Sources
- 1. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
5-methoxy-1-methyl-1H-Benzimidazole-2-methanol stability issues in solution
Technical Support Center: 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
Introduction: Welcome to the technical support guide for this compound (CAS No. 68426-83-5). This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. As a substituted benzimidazole, this molecule possesses a scaffold common in medicinal chemistry, but its specific functional groups—notably the methanol group at the 2-position—can present unique stability issues.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on established principles of chemical stability and analytical chemistry.
Issue 1: My HPLC/LC-MS analysis shows unexpected peaks that grow over time.
Answer:
The appearance of new peaks in your chromatogram is a classic indicator of compound degradation. The benzimidazole core and its substituents can be susceptible to several degradation pathways, especially under stress conditions.
Plausible Causes & Scientific Rationale:
-
Oxidation: The primary alcohol (methanol) group at the 2-position is a prime target for oxidation. It can be oxidized first to an aldehyde and subsequently to a carboxylic acid. This is a common degradation pathway for similar structures and can be accelerated by exposure to air (oxygen), trace metal ions, or oxidizing agents.
-
Photodegradation: Benzimidazole derivatives are often photosensitive.[2][3] Exposure to ambient laboratory light or UV radiation can induce complex degradation reactions, leading to the formation of various photoproducts.[2] Studies on similar anthelmintic benzimidazoles confirm their high photosensitivity in solution.[3]
-
Hydrolysis (pH-dependent degradation): While the core benzimidazole ring is relatively stable, extreme pH conditions (acidic or basic) can promote hydrolysis or other rearrangements, especially when combined with elevated temperatures.[2][4]
Troubleshooting Workflow & Solutions:
To identify the source of these unknown peaks, a systematic approach is necessary. A forced degradation study is the most effective way to purposefully induce degradation and generate standards of potential impurities.[2][4][5] This allows you to understand the compound's liabilities and confirm if the peaks you are observing match those generated under specific stress conditions.
Logical Workflow for Troubleshooting Unexpected Peaks
Caption: Troubleshooting workflow for identifying unknown peaks.
Protocol: Forced Degradation Study
This protocol is designed to identify potential degradation products under various stress conditions.[2][6]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[2]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[2]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[2]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Withdraw aliquots at appropriate time points and dilute for HPLC analysis.[2]
-
-
Thermal Degradation:
-
Store both the solid compound and a stock solution at 80°C for 48 hours.
-
Analyze samples at different time points.[2]
-
-
Photostability:
-
Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample protected from light.[2]
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and its degradants.[2]
Issue 2: The concentration of my compound in solution decreases over time, even when stored properly.
Answer:
A decrease in concentration without the appearance of significant degradation peaks can be perplexing. This often points to physical, rather than chemical, stability issues.
Plausible Causes & Scientific Rationale:
-
Poor Solubility/Precipitation: The compound may have limited solubility in your chosen solvent system, especially in aqueous buffers. Even if it dissolves initially, changes in temperature or solvent evaporation can cause it to precipitate out of solution over time. Benzimidazole derivatives are generally more soluble in polar organic solvents like DMSO, methanol, and ethanol.[7]
-
Adsorption: Active pharmaceutical ingredients (APIs) can adsorb to the surfaces of their storage containers, particularly glass. This phenomenon reduces the effective concentration of the compound in the solution. While not a chemical change, it results in a lower measured concentration.
-
Formation of Involatile Products: If you are relying solely on a mass spectrometer for detection, it's possible that degradation is occurring, but the resulting products are involatile and thus not detected.[2]
Solutions & Best Practices:
-
Solvent Optimization: Ensure you are using an appropriate solvent. For stock solutions, DMSO is often a good choice. For working solutions in aqueous buffers, ensure the final concentration of the organic solvent (like DMSO) is low enough to maintain solubility and not affect your experiment.
-
Container Selection: To mitigate adsorption, consider using silanized glass vials or polypropylene tubes.[2][8] However, be aware that silanization can negatively impact the stability of some compounds.[8]
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh before each experiment, especially for aqueous working solutions.[8][9] If storage is necessary, flash-freeze aliquots and store them at -80°C to minimize degradation and precipitation.
| Parameter | Recommendation | Rationale |
| Stock Solvent | DMSO, Methanol, Ethanol | Benzimidazoles show good solubility in polar organic solvents.[7] |
| Storage Container | Amber, silanized glass or polypropylene | Minimizes photodegradation and surface adsorption.[2][8] |
| Storage Temp. | Solid: 4°C or -20°C. Solution: -20°C or -80°C. | Low temperatures slow down chemical degradation pathways.[7][9] |
| Best Practice | Prepare fresh; avoid freeze-thaw cycles. | Ensures accurate concentration and minimizes degradation from repeated temperature changes.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound and its solutions?
A1: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container in a cool, dark, and dry place.[2][10] Temperatures of 4°C or -20°C are recommended.[2][7] Solutions, particularly stock solutions in organic solvents like DMSO or methanol, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or ideally -80°C, protected from light.[7][9]
Q2: What are the primary chemical liabilities and likely degradation pathways for this molecule?
A2: The primary chemical liabilities stem from the benzimidazole core and the methanol substituent. The main degradation pathways are oxidation and photodegradation.[2] The methanol group can be oxidized to an aldehyde or a carboxylic acid. The benzimidazole ring system is known to be susceptible to photodegradation.[3] Under harsh acidic or basic conditions, hydrolysis of the methoxy group or cleavage of the imidazole ring could also occur.[2][4]
Potential Degradation Pathways
Caption: Likely degradation pathways for the target compound.
Q3: How do I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active compound's concentration due to degradation.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[2]
Steps to Develop a Stability-Indicating HPLC Method:
-
Perform Forced Degradation: Follow the protocol outlined in the Troubleshooting section to generate samples containing the parent compound and its potential degradation products.[5][6]
-
Method Development: Screen different columns (e.g., C18, C8) and mobile phase conditions (e.g., gradients of acetonitrile or methanol with buffered aqueous phases) to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines. This includes assessing specificity (the key component), linearity, accuracy, precision, and robustness.
Starting Point HPLC Method:
This is a generic starting point and will likely require optimization.[2]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for maximum absorbance (e.g., 280 nm as a starting point).[2]
-
Injection Volume: 10 µL
References
-
Benzimidazole | C7H6N2 | CID 5798 - PubChem. National Center for Biotechnology Information. [Link]
-
Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]
-
Forced Degradation – A Review. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
-
MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE. Oxford Lab Fine Chem LLP. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin. [Link]
-
5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153 - PubChem. National Center for Biotechnology Information. [Link]
-
(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 - PubChem. National Center for Biotechnology Information. [Link]
-
α-Methyl-1H-benzimidazole-2-methanol - CAS Common Chemistry. CAS. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science. [Link]
-
Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Technical Support Center: Synthesis of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 5-methoxy-1-methyl-1H-benzimidazole-2-methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis. Our guidance is grounded in established chemical principles and practical, field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and robust method for synthesizing this target molecule is a two-step process. It begins with the condensation of N¹-methyl-4-methoxybenzene-1,2-diamine with a protected α-hydroxy acetic acid equivalent, followed by cyclization to form the benzimidazole core. A common choice for the C2-synthon is glycolic acid.
The overall reaction proceeds as follows:
Caption: General reaction scheme.
This one-pot reaction, often referred to as the Phillips condensation, typically involves heating the reactants in the presence of a strong acid, such as hydrochloric acid, which catalyzes the condensation and subsequent intramolecular cyclization.[1]
| Reagent | Molar Eq. | Purpose | Key Considerations |
| N¹-methyl-4-methoxybenzene-1,2-diamine | 1.0 | Starting Material (Nucleophile) | Purity is critical. Oxidation can lead to colored impurities. |
| Glycolic Acid | 1.0 - 1.2 | C2 Source for Benzimidazole Ring | Use a slight excess to drive the reaction to completion. |
| Hydrochloric Acid (e.g., 4N) | Solvent/Catalyst | Facilitates dehydration and cyclization | High temperatures can cause degradation.[2] |
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common issues encountered during the synthesis.
Category 1: Reaction Failure & Low Yield
Q2: I have set up the reaction, but my TLC analysis shows only starting material, even after several hours of reflux. What went wrong?
This is a common issue that typically points to problems with either the reagents or the reaction conditions. Let's break down the possibilities.
-
Cause 1: Inactive Starting Material. The diamine starting material, N¹-methyl-4-methoxybenzene-1,2-diamine, is susceptible to oxidation. Over time, exposure to air can lead to the formation of colored, oxidized species that are unreactive in the condensation reaction.
-
Expert Insight: The nucleophilicity of the diamine's amino groups is crucial for the initial attack on the carboxylic acid.[3] Oxidized impurities reduce the concentration of the active nucleophile.
-
Solution:
-
Verify Purity: Check the color and melting point of your diamine. It should be a light-colored solid. If it is dark brown or tarry, it is likely oxidized.
-
Purification: Consider purifying the diamine by recrystallization or column chromatography before use.
-
Fresh Source: If possible, use a freshly opened bottle of the starting material.
-
-
-
Cause 2: Insufficient Acid Catalyst/Temperature. The Phillips condensation requires strong acidic conditions and heat to drive the dehydration and cyclization steps.
-
Expert Insight: The acid protonates the carbonyl oxygen of glycolic acid, making it more electrophilic and susceptible to nucleophilic attack by the diamine. Heat is required to overcome the activation energy for the multiple dehydration steps.
-
Solution:
-
Confirm Acid Concentration: Ensure you are using an acid of the correct concentration (e.g., 4N HCl).
-
Monitor Temperature: Verify that your reaction is maintaining a consistent reflux. Use a thermometer to check the vapor temperature.
-
Reaction Time: While the reaction is often complete in a few hours, sterically hindered or deactivated substrates may require longer reaction times. Monitor progress using TLC until the starting material is consumed.[4]
-
-
Caption: Troubleshooting flowchart for low product yield.
Category 2: Impurity Profile & Side Reactions
Q3: My reaction worked, but the crude product shows multiple spots on the TLC plate. What are these impurities?
The formation of side products is often related to the reaction conditions and the stability of the intermediates.
-
Side Product 1: Bis-addition/Complex Mixtures. Direct condensation of a diamine with an aldehyde or carboxylic acid can sometimes lead to complex mixtures if not controlled properly. In this specific synthesis, incomplete cyclization can leave reactive intermediates.
-
Expert Insight: The initial condensation forms a Schiff base (or amide) intermediate. If this intermediate reacts with another molecule of the diamine before it can cyclize, oligomeric side products can form. High temperatures can sometimes promote side reactions.[2]
-
Solution:
-
Stoichiometry: Ensure accurate measurement of your starting materials. A slight excess of the glycolic acid is acceptable, but a large excess should be avoided.
-
Temperature Control: Avoid excessive heating. A steady, controlled reflux is ideal.
-
-
-
Side Product 2: N-Oxide Formation. Although less common under these specific conditions, the benzimidazole nitrogen atoms can be susceptible to oxidation, especially if an oxidizing agent is inadvertently present.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions are a problem.
-
Category 3: Workup & Purification
Q4: I'm having trouble isolating my product. After neutralizing the acid, I get an oily mess instead of a solid precipitate. What is the best workup procedure?
The workup is a critical step that dictates the purity of your crude product and the ease of final purification.
-
Problem: Product Oiling Out. The target molecule, like many benzimidazole derivatives, has a basic nitrogen atom. Upon neutralization, the free base can sometimes separate as an oil if it has a low melting point or if impurities are present that depress the melting point.
-
Expert Insight: The goal of the workup is to carefully bring the pH of the acidic reaction mixture to a point where the product is no longer protonated (as the HCl salt) and becomes soluble in an organic extraction solvent.
-
Solution: Liquid-Liquid Extraction Protocol
-
Cooling: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~2M) sodium hydroxide (NaOH) solution with vigorous stirring. Monitor the pH with litmus paper or a pH meter until it is basic (pH ~8-9).[4] Be cautious as this is an exothermic process.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
-
Q5: My crude product is still impure after extraction. What is the best method for final purification?
-
Method 1: Recrystallization. This is the preferred method if a suitable solvent system can be found and the impurity profile is not complex.
-
Solvent Screening: Test solvents like ethanol, methanol, acetonitrile, or mixtures such as ethyl acetate/hexanes. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Method 2: Column Chromatography. This is the most effective method for separating the target compound from closely related impurities or unreacted starting materials.[5]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For example, begin with 20% ethyl acetate in hexanes and gradually increase the polarity. Monitor the fractions by TLC to isolate the pure product.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials:
-
N¹-methyl-4-methoxybenzene-1,2-diamine (1.0 eq)
-
Glycolic acid (1.1 eq)
-
4N Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add N¹-methyl-4-methoxybenzene-1,2-diamine (1.0 eq) and glycolic acid (1.1 eq).
-
Add 4N hydrochloric acid (sufficient to dissolve the reactants and allow for stirring, typically 5-10 mL per gram of diamine).
-
Heat the mixture to reflux (typically around 100-110 °C) and maintain for 3-5 hours.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The product spot should be more polar than the starting diamine.
-
Once the starting material is consumed, cool the reaction to room temperature, then place it in an ice bath.
-
Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or silica gel column chromatography.
-
Protocol 2: Characterization
The final, purified compound should be characterized to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure, proton environments, and carbon skeleton.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Melting Point (MP): A sharp melting point is an indicator of high purity.
References
- BenchChem. (n.d.). An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI).
- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles.
- BenchChem. (n.d.). A comparative study of substituted o-phenylenediamine reactivity in condensations.
- BenchChem. (n.d.). Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol.
- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1315-S1339.
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
Welcome to the technical support center for the synthesis of 5-methoxy-1-methyl-1H-benzimidazole-2-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important benzimidazole derivative. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound, and what are the critical starting materials?
The most reliable and common approach for synthesizing this target molecule is an adaptation of the Phillips-Ladenburg benzimidazole synthesis.[1] This involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid.
For your specific target, the key starting materials are:
-
4-methoxy-N¹-methylbenzene-1,2-diamine: This provides the core benzimidazole backbone with the required methoxy and N-methyl substitutions.
-
Glycolic Acid (or its derivatives): This serves as the C2 source, which, upon cyclization, forms the 2-hydroxymethyl group.[2]
The general reaction is a condensation followed by cyclization, typically promoted by heat and an acid catalyst. The purity of the starting diamine is critical, as impurities can significantly hinder the reaction and lead to a complex mixture of byproducts.[3][4]
Q2: My reaction yield is consistently low. What are the primary parameters I should investigate?
Low yields are a frequent challenge in benzimidazole synthesis.[3][4] A systematic approach to troubleshooting is essential. Here are the key areas to focus on:
-
Reaction Temperature and Time: The condensation reaction typically requires heating to proceed at an efficient rate, often around 100-120 °C.[1] However, excessive heat or prolonged reaction times can lead to the degradation of both starting materials and the desired product. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal endpoint.[5]
-
Choice and Concentration of Acid Catalyst: Mineral acids like hydrochloric acid (HCl) or polyphosphoric acid (PPA) are often used to catalyze the cyclization.[6][7] The concentration of the acid is a delicate balance. Insufficient acid will result in a sluggish reaction, while excessive acid can lead to unwanted side reactions or degradation. A screen of acid catalysts (e.g., HCl, H₂SO₄, p-TsOH) and their concentrations is a valuable optimization step.
-
Solvent Selection: While some benzimidazole syntheses are performed under solvent-free conditions, the choice of solvent can significantly impact yield.[4][8] High-boiling point polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective. However, for this specific synthesis, running the reaction in an excess of the acid catalyst (like 4N HCl) is a common starting point.[1]
-
Purity of Starting Materials: As mentioned in Q1, the purity of the 4-methoxy-N¹-methylbenzene-1,2-diamine is paramount. o-Phenylenediamines are susceptible to oxidation, which can introduce colored impurities and inhibit the desired reaction.[3] Ensure the diamine is pure and, if necessary, purify it by recrystallization or column chromatography before use.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products and how can I minimize them?
The formation of multiple products is a common issue, often stemming from incomplete reactions or side reactions.
-
Incomplete Reaction: A spot corresponding to the starting diamine indicates that the reaction has not gone to completion. To address this, you can try increasing the reaction time, temperature, or the concentration of the acid catalyst.[1]
-
Formation of Bis-Amide Intermediate: Before cyclization, a bis-acylated intermediate can form. While this is typically an on-pathway intermediate, suboptimal conditions might prevent its efficient conversion to the final benzimidazole.
-
Oxidation Products: o-Phenylenediamines are prone to oxidation, which can lead to the formation of intensely colored, often polymeric, byproducts.[9] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.
-
Decarboxylation/Degradation: At elevated temperatures, the glycolic acid or the hydroxymethyl group on the final product can undergo degradation. Careful temperature control is key.
To minimize side products, start by ensuring the purity of your reagents and consider running the reaction under an inert atmosphere. Then, systematically optimize the reaction time and temperature based on TLC monitoring.
Q4: The purification of my crude product by column chromatography is proving difficult. What strategies can I employ for effective purification?
The polarity of the benzimidazole core, combined with the hydroxyl group, makes this compound a polar molecule, which can present purification challenges.[10]
-
Choice of Stationary and Mobile Phase: Standard silica gel is the most common stationary phase.[10] For the mobile phase, a gradient elution is often most effective. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol. A common solvent system for benzimidazoles is a mixture of dichloromethane (DCM) and methanol.[10]
-
Sample Loading Technique: For highly polar compounds, dry loading is often superior to wet loading.[10] To do this, dissolve your crude product in a minimal amount of a volatile solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your column.
-
Alternative Purification Methods: If column chromatography is still problematic, consider recrystallization. A solvent screen to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature can yield a highly pure product.
Quantitative Data Summary
The following table provides a starting point for optimizing your reaction conditions. These parameters are based on general benzimidazole syntheses and should be adapted for your specific setup.[4][5]
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reactant Stoichiometry | 1.0 : 1.1 - 1.5 (Diamine : Glycolic Acid) | A slight excess of the carboxylic acid can help drive the reaction to completion. |
| Catalyst Concentration | 2N - 5N HCl | Higher concentrations can increase the reaction rate but may also lead to degradation. |
| Temperature | 90 - 120 °C | Monitor by TLC to avoid product degradation at higher temperatures.[1] |
| Reaction Time | 2 - 8 hours | Reaction should be monitored until the disappearance of the starting diamine. |
| Solvent | Excess 4N HCl or high-boiling polar solvents (DMF, DMSO) | Solvent choice affects reaction rate and solubility of reactants.[4] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the Phillips-Ladenburg synthesis and should be optimized for your specific laboratory conditions.[1][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-N¹-methylbenzene-1,2-diamine (1.0 eq) and glycolic acid (1.2 eq).
-
Acid Addition: Add 4N hydrochloric acid (approximately 5-10 mL per gram of diamine).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10:1 DCM:Methanol mobile phase). The reaction is typically complete when the starting diamine spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient of DCM/Methanol or by recrystallization.
-
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH. Available at: [Link]
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
-
Benzimidazole. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. Available at: [Link]
-
Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. NIScPR. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. Available at: [Link]
- RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz. Google Patents.
-
Synthesis of 1-methoxy-2-methyl-α-phenyl-1H-benzimidazole-5-methanol. PrepChem.com. Available at: [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH. Available at: [Link]
-
Reaction Optimization for Benzimidazole. ResearchGate. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. youtube.com [youtube.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
Welcome to the technical support guide for 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol (CAS: 68426-83-5). This document is intended for researchers, scientists, and drug development professionals to navigate potential challenges and ensure data integrity during its use in biological and biochemical assays. As with any small molecule, particularly those containing privileged scaffolds like benzimidazole, proactive characterization is crucial to distinguish true biological activity from assay artifacts.[1] This guide provides troubleshooting protocols and answers to frequently asked questions to help you identify and mitigate common sources of interference.
Compound Properties Summary
A foundational understanding of the physicochemical properties of this compound is the first step in designing robust experiments.
| Property | Value | Source |
| CAS Number | 68426-83-5 | [2][3] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |
| Molecular Weight | 192.22 g/mol | |
| Structure | (Structure available on PubChem)[2] |
Troubleshooting Guide: Diagnosing & Resolving Assay Interference
This section addresses specific experimental issues in a question-and-answer format. Follow these diagnostic workflows to pinpoint the source of your unexpected results.
Q1: My assay signal (fluorescence/luminescence) is unexpectedly high or low in my no-enzyme/no-cell controls containing the compound. What's happening?
Answer: This is a classic sign of direct compound interference with the assay's detection modality. Small molecules can possess intrinsic optical properties or react with assay reagents, independent of any biological target.[4] The primary culprits are intrinsic fluorescence, fluorescence quenching, or inhibition of a reporter enzyme (e.g., luciferase).[5]
Causality: The benzimidazole core is a conjugated aromatic system, a common feature in fluorescent molecules.[6] Therefore, it is plausible that this compound absorbs and/or emits light at wavelengths that overlap with your assay's fluorophore or detection window. Alternatively, it could be directly inhibiting a reporter enzyme like luciferase.[5]
Follow this workflow to systematically identify the cause.
Caption: Troubleshooting workflow for signal interference.
-
Plate Setup: In a microplate identical to your assay plate, add the compound at the final assay concentration to assay buffer. Do not add your fluorescent probe, enzyme, or cells.
-
Control Wells: Include buffer-only wells (blank) and wells with your fluorescent probe (if applicable) as a positive control for the instrument settings.
-
Measurement: Read the plate on your plate reader using the exact same excitation/emission wavelengths, filters, and gain settings as your main experiment.
-
Interpretation: If the wells containing only the compound show a signal significantly above the buffer-only blank, the compound is intrinsically fluorescent and is a direct source of false positives in assays that measure an increase in fluorescence.[7]
Q2: I'm observing poor dose-response curves, inconsistent IC₅₀ values, and a "steep" activity cliff. Could this be an artifact?
Answer: Yes, these are hallmark signs of compound aggregation. Many organic molecules are poorly soluble in aqueous buffers and can form colloidal aggregates at micromolar concentrations.[8] These aggregates can non-specifically sequester and denature proteins, leading to promiscuous inhibition that is often mistaken for specific activity.
Causality: Aggregation-based inhibition is a major, well-documented artifact in early drug discovery.[8] The aggregates present a large hydrophobic surface that nonspecifically adsorbs proteins, causing their denaturation and loss of function. This behavior is sensitive to factors like ionic strength, pH, and the presence of detergents.
Caption: Workflow for diagnosing aggregation-based interference.
-
Re-run Assay: Perform your standard enzyme inhibition assay.
-
Parallel Assay: Run an identical assay plate, but this time, include 0.01% (w/v) Triton X-100 in the final assay buffer for all wells (including controls).
-
Compare IC₅₀: Calculate the IC₅₀ value for this compound from both experiments.
-
Interpretation: If the compound's inhibitory activity is significantly reduced or completely abolished in the presence of the detergent, it strongly indicates that the mechanism of action is aggregation-based.[8] True, specific inhibitors should not be sensitive to low concentrations of a non-ionic detergent.
Frequently Asked Questions (FAQs)
Q3: What are Pan-Assay Interference Compounds (PAINS), and is there a risk this compound is one?
Answer: Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as frequent "hits" in many different high-throughput screens, irrespective of the biological target.[9] They are not specific inhibitors but rather interfere with assays through a variety of mechanisms, including chemical reactivity, redox cycling, or optical interference.[10][11][12]
The benzimidazole scaffold itself is not typically flagged as a PAIN; however, specific substitutions can create reactive functionalities.[13] Given that this compound has not been extensively profiled, it should be treated with caution. The key to ruling out PAINS-like behavior is to prosecute hits through a rigorous series of counter-screens and orthogonal assays.[9][14]
Q4: What are the essential control experiments I should always run when working with this compound?
Answer: To ensure data validity, the following controls are non-negotiable:
-
No-Target Control: Include wells with the compound and all assay reagents except the biological target (e.g., your enzyme or cell line). This control is essential for identifying direct compound interference with the assay signal (fluorescence, absorbance, etc.).[4]
-
Vehicle Control: All wells should contain the same final concentration of the compound's solvent (e.g., DMSO) as the experimental wells. This normalizes for any solvent effects.
-
Positive and Negative Controls: Use a known inhibitor (positive control) and a known inactive compound (negative control) to define the dynamic range of your assay and ensure it is performing as expected.[14]
Q5: How can I confirm that the observed activity is specific and not an artifact?
Answer: Confirmation requires a multi-pronged approach after passing the initial troubleshooting tests:
-
Orthogonal Assays: Validate the activity in a secondary assay that uses a completely different detection method.[6] For example, if your primary screen is fluorescence-based, confirm the hit in an assay that uses label-free detection (e.g., Surface Plasmon Resonance) or a different readout (e.g., chemiluminescence).
-
Structure-Activity Relationship (SAR): Test structurally related analogs of this compound. True inhibitors typically show a clear relationship between structural changes and activity. Artifacts often do not exhibit a classical, predictable SAR.[1]
-
Biophysical Methods: If possible, use biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to demonstrate a direct, physical binding event between the compound and the target protein. These methods are less susceptible to the artifacts that plague solution-based enzymatic assays.
By rigorously applying these troubleshooting guides and validation principles, researchers can confidently interpret their results and avoid the costly pursuit of assay artifacts.[10][15]
References
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health. Available at: [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar. Available at: [Link]
-
Thorne, N., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]
-
Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Available at: [Link]
-
Eastwood, B. J., et al. (2023). Interference and Artifacts in High-content Screening. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]
-
PubChem. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. PubChem Compound Summary for CID 5304766. Available at: [Link]
-
Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. Available at: [Link]
-
Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Available at: [Link]
-
Flook, K. J., & McKellar, Q. A. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. Available at: [Link]
-
Islam, M. R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon. Available at: [Link]
-
Yancheva, D. Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]
-
PubChem. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. PubChem Compound Summary for CID 828153. Available at: [Link]
-
Galietta, A., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Molecules. Available at: [Link]
-
PubChem. 5-methoxy-1H-benzimidazole. PubChem Compound Summary for CID 78598. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 68426-83-5 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 9. drughunter.com [drughunter.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genome.gov [genome.gov]
- 15. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Strategic Guide to Validating the Efficacy of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol: A Comparative Framework for Anticancer Drug Discovery
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive, technically robust framework for the validation and comparative efficacy analysis of the novel benzimidazole derivative, 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol. As a Senior Application Scientist, the following discourse moves beyond a mere recitation of protocols. Instead, it offers a strategic, in-depth examination of the experimental logic, potential mechanisms of action, and a self-validating system designed to rigorously assess the therapeutic potential of this compound within the landscape of oncology.
Introduction: The Benzimidazole Scaffold and the Rationale for Investigation
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets.[1][2] Various derivatives have demonstrated potent anticancer activity through mechanisms including, but not limited to, inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of critical signaling kinases.[3]
The subject of this guide, this compound, is a novel entity with an as-yet uncharacterized biological activity profile. The presence of the methoxy group at the 5-position and the methyl and methanol substitutions at the 1- and 2-positions, respectively, present intriguing possibilities for target engagement and metabolic stability. This guide, therefore, outlines a systematic approach to unlock its potential, comparing it against established benzimidazole-based anticancer agents.
Comparative Framework: Selecting Appropriate Benchmarks
To ascertain the therapeutic relevance of this compound, a direct comparison with clinically relevant and mechanistically understood compounds is imperative. Based on the common anticancer mechanisms of the benzimidazole scaffold, we propose the following comparators:
-
Paclitaxel: A classic microtubule-stabilizing agent, serving as a benchmark for compounds potentially affecting cytoskeletal dynamics.
-
Doxorubicin: A topoisomerase II inhibitor and DNA intercalator, representing a key class of chemotherapeutics.
-
Alectinib: A highly selective tyrosine kinase inhibitor, providing a comparison for potential activity against specific signaling pathways.
This selection allows for a multi-faceted evaluation of our target compound's potential mechanism and relative potency.
In Vitro Efficacy Validation: A Multi-tiered Approach
The initial phase of validation will focus on a suite of in vitro assays to determine the cytotoxic and cytostatic effects of this compound and to elucidate its mechanism of action at the cellular level.
Tier 1: Cytotoxicity Screening
The foundational step is to assess the compound's ability to inhibit cancer cell growth across a panel of well-characterized human cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[4][5][6]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) in 96-well plates at a density of 5x10³ cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and the selected comparator compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation: Comparative Cytotoxicity
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Doxorubicin | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Alectinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Tier 2: Mechanistic Elucidation
Following the determination of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death.
Experimental Protocol: Apoptosis Induction via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Treatment: Treat a selected cancer cell line with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Staining: Harvest and stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Experimental Protocol: Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a robust method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9][10]
-
Cell Treatment and Fixation: Treat cells with the test compound at its IC50 concentration for 24 hours, then harvest and fix the cells in ethanol.
-
Staining: Resuspend fixed cells in a solution containing PI and RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualization of Experimental Workflows
Caption: Workflow for in vitro efficacy and mechanistic analysis.
In Vivo Efficacy Validation: Xenograft Models
Promising in vitro results should be followed by in vivo efficacy studies to assess the compound's activity in a more complex biological system. Human tumor xenograft models are a standard for this purpose.[11][12]
Experimental Protocol: Human Tumor Xenograft Study
-
Model Establishment: Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice (e.g., NOD/SCID).[13][14]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize mice into treatment groups (Vehicle control, this compound at various doses, and a positive control).
-
Compound Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a defined period.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: In Vivo Antitumor Activity
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Experimental Data | - |
| This compound (Low Dose) | Experimental Data | Calculated Data |
| This compound (High Dose) | Experimental Data | Calculated Data |
| Positive Control | Experimental Data | Calculated Data |
Visualization of In Vivo Experimental Design
Caption: Step-by-step workflow for in vivo xenograft studies.
Conclusion and Future Directions
This guide provides a foundational, yet comprehensive, strategy for the initial efficacy validation of this compound. The proposed comparative framework against established anticancer agents will provide crucial context for its potential therapeutic value. Positive outcomes from this series of in vitro and in vivo experiments would warrant further investigation into its specific molecular target(s), pharmacokinetic and pharmacodynamic properties, and broader preclinical development. The logical, stepwise progression of these assays ensures a self-validating system, where each stage of investigation is built upon robust, reproducible data.
References
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]
-
Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. PubMed. [Link]
-
Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. PubMed. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
Cell cycle analysis. Wikipedia. [Link]
-
Cell cycle analysis by flow cytometry. YouTube. [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress. [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]
-
Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]
-
Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. Future Journal of Pharmaceutical Sciences. [Link]
-
The use of animal models in cancer drug discovery and development. Semantic Scholar. [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. NIH. [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. ResearchGate. [Link]
-
(PDF) Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. ResearchGate. [Link]
-
Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. [Link]
-
In Vivo Oncology. Pharmacology Discovery Services. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotica Research. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. [Link]
-
Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. The Hamner Institutes for Health Sciences. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
What to Consider When Choosing Apoptotic Assays. Biocompare. [Link]
-
Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One - Research journals. [Link]
-
Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances | Oxford Academic. [Link]
-
A comprehensive guide to apoptosis detection. Absin. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- US6369087B1 - Alkoxy substituted benzimidazole compounds, pharmaceutical preparations containing the same, and methods of using the same.
-
(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. PubChem. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
-
5-methoxy-1H-benzimidazole. PubChem. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. ResearchGate. [Link]
-
5-methoxy-1-methyl-1H-benzimidazole-2-thiol. PubChem. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH. [Link]
- US7157584B2 - Benzimidazole derivative and use thereof.
Sources
- 1. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
A Comparative Guide to 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol and Its Analogs: Predicting Bioactivity Through Structure-Activity Relationships
For researchers and drug development professionals navigating the vast chemical space of heterocyclic compounds, the benzimidazole scaffold stands out as a "privileged structure."[1] Its inherent bioactivity and synthetic tractability have made it a cornerstone in medicinal chemistry, leading to a wide array of therapeutic agents.[2][3] This guide provides an in-depth comparative analysis of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol, a specific derivative, by examining its structurally similar analogs. While direct experimental data for this compound is not extensively available in public literature, we can leverage established structure-activity relationships (SAR) and data from closely related molecules to forecast its potential biological performance and guide future experimental design.
The core of our analysis will focus on how subtle modifications to the benzimidazole ring at key positions—namely the N-1, C-2, and C-5 positions—dramatically influence the compound's pharmacological profile. By understanding these relationships, we can make informed predictions about the potential efficacy of this compound in areas such as anticancer and anti-inflammatory research.[4]
The Benzimidazole Core: A Hub of Biological Activity
The benzimidazole structure, a fusion of benzene and imidazole rings, is a versatile pharmacophore found in numerous FDA-approved drugs.[5] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[2][3][6] This broad utility stems from the ability of the benzimidazole nucleus to interact with various biological targets, often by mimicking natural purine bases.[1] The biological activity is profoundly influenced by the nature and position of substituents on the benzimidazole ring system.[4]
Our target compound, this compound, possesses three key substituents that are critical to its potential function:
-
N-1 Position: A methyl group (-CH3). N-alkylation of the benzimidazole ring is a common strategy to modulate pharmacokinetic properties and can influence target binding.[7]
-
C-2 Position: A methanol group (-CH2OH). The substituent at the C-2 position is known to be a primary determinant of the type and potency of biological activity.[8] The presence of a hydroxyl group offers a potential site for hydrogen bonding with biological targets.
-
C-5 Position: A methoxy group (-OCH3). Substituents on the benzene ring portion of the scaffold, such as at the C-5 position, can fine-tune the electronic and lipophilic properties of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity.[4]
Comparative Analysis of Structurally Related Analogs
To infer the potential bioactivity of this compound, we will analyze experimental data from two of its closest structural analogs: 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol . These compounds differ from our target molecule primarily at the N-1 and C-5 positions, allowing us to dissect the contribution of each substituent.
A key study provides a direct comparison of the antioxidant and cytotoxic activities of these two analogs, highlighting the significant impact of the C-2 substituent.[2]
| Compound | Structure | C-2 Substituent | Antioxidant Activity (IC50, µg/mL) | Cytotoxic Activity (LC50, µg/mL) |
| 2-methyl-1H-benzimidazole | Methyl (-CH3) | 144.84 (Moderate)[2] | 0.42 (Prominent)[2] | |
| 1H-benzimidazol-2-yl-methanol | Methanol (-CH2OH) | 400.42 (Very Weak)[2] | >10 (Mild)[2] | |
| Butylated Hydroxytoluene (BHT) (Standard) | N/A | N/A | 51.56[2] | N/A |
| Vincristine Sulphate (Standard) | N/A | N/A | N/A | 0.544[2] |
Key Insights from the Comparison:
-
Impact of the C-2 Substituent: The most striking observation is the dramatic difference in cytotoxicity between the two analogs. The simple change from a methyl group to a methanol group at the C-2 position leads to a significant loss of cytotoxic activity.[2] 2-methyl-1H-benzimidazole shows prominent cytotoxicity, even more potent than the standard anticancer drug vincristine sulphate in the brine shrimp lethality assay.[2] In contrast, 1H-benzimidazol-2-yl-methanol demonstrates only mild cytotoxicity.[2] This suggests that the hydroxymethyl group at the C-2 position may not be favorable for this specific type of activity.
-
Antioxidant Activity: A similar trend is observed in antioxidant activity, where the 2-methyl analog is moderately active, while the 2-methanol analog is very weak.[2]
Predicting the Bioactivity of this compound
Based on the data from its close analogs and established SAR principles, we can formulate a hypothesis regarding the potential bioactivity of this compound.
The presence of the methanol group at the C-2 position suggests that the compound is less likely to exhibit potent cytotoxic and antioxidant activities, mirroring the profile of 1H-benzimidazol-2-yl-methanol.[2] However, the substituents at the N-1 and C-5 positions will undoubtedly modulate its overall properties.
-
The N-1 methyl group is known to influence the pharmacokinetic properties and can alter the binding mode to specific targets. In some cases, N-methylation has been shown to enhance the antiproliferative activity of benzimidazole derivatives.[7]
-
The 5-methoxy group increases the electron-donating character of the benzene ring and can influence hydrogen bonding interactions. Methoxy substitutions have been shown to favor 5-lipoxygenase inhibition, suggesting a potential role in anti-inflammatory pathways.[4] Furthermore, some methoxy-substituted benzimidazoles have demonstrated selective antiproliferative activity against certain cancer cell lines.[9]
Therefore, it is plausible that while this compound may not be a potent broad-spectrum cytotoxic agent, it could exhibit more selective activities, potentially as a kinase inhibitor or an anti-inflammatory agent, where the hydroxyl and methoxy groups can participate in specific target interactions.[4][10]
Experimental Protocols for Validation
To validate these predictions, a systematic experimental evaluation is necessary. Below are detailed protocols for key assays to determine the antiproliferative and kinase inhibitory potential of this compound.
Protocol 1: Antiproliferative Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
MTT Addition: After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[12]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[13]
-
Absorbance Measurement: Gently shake the plates for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Format)
Many benzimidazole derivatives function as kinase inhibitors.[10] A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, provides a robust method for determining a compound's inhibitory activity against a specific kinase.
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The ADP is then converted into ATP, which is used in a luciferase reaction to generate a light signal that is proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a solution containing the target kinase (e.g., EGFR, VEGFR2) and its specific peptide substrate in a kinase assay buffer. Prepare an ATP solution in the same buffer.
-
Assay Plate Setup: In a white, opaque 384-well plate, add 1 µL of each compound dilution. Include a known kinase inhibitor as a positive control and DMSO as a negative (vehicle) control.[15]
-
Kinase Reaction Initiation: Add 2 µL of the enzyme/substrate mixture to each well. Start the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[15]
-
ATP Depletion: Stop the reaction and deplete the remaining unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[15]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which will react with the newly synthesized ATP to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating this compound. By analyzing data from structurally similar compounds, we predict that this molecule may not be a potent broad-spectrum cytotoxic agent but could possess more nuanced, selective biological activities, potentially in the realms of kinase inhibition or anti-inflammatory action. The presence of the N-1 methyl and C-5 methoxy groups are key modulators that differentiate it from its less active 2-methanol analog.
The provided experimental protocols for MTT and kinase inhibition assays offer a clear path for the empirical validation of these hypotheses. The true therapeutic potential of this compound can only be unlocked through rigorous experimental screening. The structure-activity relationships discussed herein provide the rationale and starting point for this critical next phase of research.
References
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Błaszczak-Świątkiewicz, K. (2019). Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. Molecules, 24(21), 3902.
- Abbade, E., et al. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ChemistryOpen, 13(3), e202300263*.
-
Abbade, E., et al. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC50 values of the reported 2-Aryl benzimidazole derivatives against α-amylase. [Link]
- el-Naem, S. I., et al. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7-17.
-
International Journal of Scholarly Research and Reviews. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. [Link]
-
Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... [Link]
-
National Center for Biotechnology Information. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]
-
Błaszczak-Świątkiewicz, K. (2019). Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. PubMed. [Link]
-
Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
- Błaszczak-Świątkiewicz, K., et al. (2013). Antiproliferative activity of new benzimidazole derivatives. Frontiers in Bioscience, E5, 427-435.
-
PubChem. (n.d.). (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. [Link]
-
Błaszczak-Świątkiewicz, K. (2019). Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. MDPI. [Link]
-
Research and Reviews. (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. [Link]
- Horti, F., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(19), 2284-2298.
-
National Center for Biotechnology Information. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
- Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
-
National Center for Biotechnology Information. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. [Link]
-
FULIR. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. [Link]
-
National Center for Biotechnology Information. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]
- Pérez-Villanueva, J., et al. (2010). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.
-
Bukhari, S. N. A., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]
-
PubChem. (n.d.). 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 6. srrjournals.com [srrjournals.com]
- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. researchtweet.com [researchtweet.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atcc.org [atcc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Guide to the Cross-Validation of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold and the Rationale for Cross-Validation
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The specific biological profile of a benzimidazole derivative is exquisitely sensitive to the nature and position of its substituents. For the compound in focus, 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol (PubChem CID: 5304766), the methoxy and methyl substitutions on the benzimidazole ring, coupled with a methanol group at the 2-position, present a unique chemical entity with unexplored therapeutic potential.[3]
Cross-validation of a novel compound's activity is a cornerstone of rigorous drug discovery. It involves the use of multiple, independent experimental methods to confirm the initial findings, thereby minimizing the risk of false positives and artifacts. This guide proposes a systematic approach to explore and validate the potential biological activities of this compound.
Proposed Activity Profile Based on Structural Analogs
| Compound | Structure | Observed Activity | Reference |
| 5-methoxy-2-mercaptobenzimidazole | Potent tyrosinase inhibitor (IC50 = 60 ± 2 nM) | [4] | |
| Various N-methyl benzimidazole derivatives | Antiproliferative activity against cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range. | [5] | |
| Various 5-methoxy-benzimidazole derivatives | Antibacterial and antifungal activity against various strains. | [6][7] |
Based on this data, it is reasonable to hypothesize that this compound may exhibit one or more of the following activities:
-
Enzyme Inhibition: Particularly against tyrosinase, given the potent activity of the structurally similar 5-methoxy-2-mercaptobenzimidazole.
-
Anticancer/Cytotoxic Activity: The N-methyl and methoxy substitutions are common features in benzimidazoles with antiproliferative effects.
-
Antimicrobial (Antibacterial and Antifungal) Activity: A hallmark of the benzimidazole class.
The following sections outline a cross-validation workflow to systematically test these hypotheses.
Experimental Cross-Validation Workflow
A robust cross-validation strategy employs a tiered approach, starting with broad screening assays and progressing to more specific, mechanism-of-action studies.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in the cross-validation workflow.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
Protocol:
-
Cell Seeding:
-
Seed cancer cell lines (e.g., HepG2 human liver cancer cells, MCF-7 human breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9]
Protocol for Antibacterial Testing (e.g., Staphylococcus aureus, Escherichia coli):
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions and a growth control well (broth only) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Protocol for Antifungal Testing (e.g., Candida albicans):
-
The protocol is similar to the antibacterial testing, with the following modifications:
-
Use RPMI-1640 medium buffered with MOPS.
-
Prepare the fungal inoculum to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Incubate at 35°C for 24-48 hours.
-
Enzyme Inhibition Assay: Tyrosinase Inhibition
This assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.[4][10]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, different concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 1%), and the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
-
Measurement:
-
Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value from the dose-response curve.
-
Comparative Analysis with Alternative Compounds
To provide context for the activity of this compound, its performance should be compared against well-characterized reference compounds in each assay.
| Assay Type | Proposed Reference Compounds | Rationale |
| Cytotoxicity (MTT) | Doxorubicin, Paclitaxel | Standard-of-care chemotherapy agents with known mechanisms of action and potent cytotoxicity. |
| Antibacterial (MIC) | Ciprofloxacin (broad-spectrum), Vancomycin (Gram-positive) | Widely used antibiotics with established MIC ranges against common bacterial strains. |
| Antifungal (MIC) | Fluconazole, Amphotericin B | Standard antifungal drugs with different mechanisms of action. |
| Tyrosinase Inhibition | Kojic Acid, Arbutin | Well-known and commercially available tyrosinase inhibitors. |
Visualizing Pathways and Workflows
Conclusion and Future Directions
This guide provides a foundational strategy for the comprehensive cross-validation of this compound's biological activity. By systematically employing a battery of in vitro assays and comparing the results to established reference compounds, researchers can build a robust and reliable profile of this novel molecule. Positive and validated hits from this workflow would warrant progression to more advanced studies, including selectivity profiling against a broader panel of targets, in vivo efficacy models, and detailed mechanism of action investigations. The ultimate goal is to rigorously ascertain the therapeutic potential of this promising benzimidazole derivative.
References
- Tripathi, R., et al. (2018). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. Retrieved January 15, 2026, from [Link]
- Al-Azzawi, A. M., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives.
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 15, 2026, from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 15, 2026, from [Link]
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.
-
Microbiology Online. (n.d.). Broth Microdilution. Retrieved January 15, 2026, from [Link]
- Wieder, A. M., & Kontoyiannis, D. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 15, 2026, from [Link]
-
JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved January 15, 2026, from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved January 15, 2026, from [Link]
- Chai, W., et al. (2021). 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism. Journal of Bioscience and Bioengineering.
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Retrieved January 15, 2026, from [Link]
-
ASM Journals. (n.d.). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Retrieved January 15, 2026, from [Link]
- Santos, J. L., et al. (2018). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology.
- Yancheva, D. Y., et al. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances.
- Genc, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules.
-
PubChem. (n.d.). 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate. Retrieved January 15, 2026, from [Link]
- Yancheva, D. Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Semantic Scholar.
-
Indian Journal of Chemistry. (2004). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Retrieved January 15, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 1-methoxy-2-methyl-α-phenyl-1H-benzimidazole-5-methanol. Retrieved January 15, 2026, from [Link]
- Genc, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
Sources
- 1. clyte.tech [clyte.tech]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. journals.asm.org [journals.asm.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Senior Application Scientist's Guide to Reproducible Synthesis and Antimicrobial Evaluation of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
This guide provides an in-depth, technical comparison of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol and structurally related alternatives. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to ensure the reproducibility of findings. Our focus is on the synthesis, characterization, and antimicrobial evaluation of these compounds, providing a framework for robust and reliable experimental outcomes.
Introduction to Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzimidazole ring.[4] This guide focuses on this compound and compares its synthesis and a key biological activity with two relevant alternatives: 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.
Comparative Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[5] Minor variations in the starting materials and reaction conditions can lead to a diverse array of substituted benzimidazoles. The reproducibility of these synthetic methods is critical for consistent downstream biological evaluation.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and characterization of the benzimidazole derivatives discussed in this guide.
Caption: General workflow for the synthesis and characterization of benzimidazole derivatives.
Protocol 1: Synthesis of this compound
This protocol is a robust method for the synthesis of the target compound, adapted from general procedures for benzimidazole synthesis.[5]
Materials:
-
4-methoxy-N-methyl-1,2-phenylenediamine
-
Glycolic acid
-
4M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine 4-methoxy-N-methyl-1,2-phenylenediamine (10 mmol, 1.52 g) and glycolic acid (12 mmol, 0.91 g).
-
Add 50 mL of 4M hydrochloric acid to the flask.
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms (pH ~7-8).
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 50°C.
-
Determine the melting point and characterize the structure using NMR and Mass Spectrometry.
Protocol 2: Synthesis of 2-methyl-1H-benzimidazole
This protocol follows a well-established method for the synthesis of 2-substituted benzimidazoles.[1]
Materials:
-
o-phenylenediamine
-
Glacial acetic acid
-
4M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) in 20 mL of 4M hydrochloric acid.
-
Add glacial acetic acid (12 mmol, 0.72 g) to the solution.
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and neutralize with 10% sodium hydroxide solution until precipitation is complete.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the product from 10% aqueous ethanol to yield pure 2-methyl-1H-benzimidazole.
Protocol 3: Synthesis of 1H-benzimidazol-2-yl-methanol
This protocol is adapted from the synthesis of 2-substituted benzimidazoles using glycolic acid.[1]
Materials:
-
o-phenylenediamine
-
Glycolic acid
-
4M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Follow the procedure outlined in Protocol 2, replacing glacial acetic acid with glycolic acid (12 mmol, 0.91 g).
-
The reaction time for reflux may need to be extended to 4-6 hours. Monitor progress by TLC.
-
Work-up and recrystallization are performed as described in Protocol 2 to yield pure 1H-benzimidazol-2-yl-methanol.
Characterization of Synthesized Compounds
To ensure the identity and purity of the synthesized compounds, and to provide a basis for reproducible biological testing, thorough characterization is essential. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for this purpose.[2][6]
Protocol 4: NMR and Mass Spectrometry Analysis
Sample Preparation for NMR:
-
Accurately weigh 5-10 mg of the purified benzimidazole derivative.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2]
-
Transfer the solution to a clean 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters: spectral width 16 ppm, relaxation delay 2 s, 8-16 scans.
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Typical parameters: spectral width 220 ppm, relaxation delay 2-5 s, ≥1024 scans.
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into an electrospray ionization mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Expected Characterization Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (DMSO-d₆, δ ppm) | Expected [M+H]⁺ |
| This compound | C₁₀H₁₂N₂O₂ | 192.22 | ~7.4-6.8 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~5.3 (t, 1H, -OH), ~3.8 (s, 3H, -OCH₃), ~3.7 (s, 3H, -NCH₃) | 193.09 |
| 2-methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | ~12.3 (br s, 1H, N-H), ~7.5-7.1 (m, 4H, Ar-H), ~2.5 (s, 3H, -CH₃)[2] | 133.07 |
| 1H-benzimidazol-2-yl-methanol | C₈H₈N₂O | 148.16 | ~12.4 (br s, 1H, N-H), ~7.6-7.2 (m, 4H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~5.5 (t, 1H, -OH) | 149.06 |
Comparative Antimicrobial Activity
Benzimidazole derivatives are well-known for their antimicrobial properties.[3] To provide a comparative performance analysis, the synthesized compounds were evaluated for their in vitro antibacterial activity against common pathogenic strains.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[7]
Materials:
-
Synthesized benzimidazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Antimicrobial Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Data to be generated | Data to be generated |
| 2-methyl-1H-benzimidazole | >100[8] | >100[8] |
| 1H-benzimidazol-2-yl-methanol | Inactive[1] | Inactive[1] |
| Ciprofloxacin (Standard) | 0.25 - 1.0 | 0.008 - 0.06 |
Note: The data for the target compound is to be determined experimentally following the provided protocol. The data for the alternatives is sourced from existing literature and highlights the variable activity within this class of compounds.
Discussion and Causality of Experimental Choices
The choice of synthetic route was based on its versatility and the use of readily available starting materials, which enhances the reproducibility of the synthesis.[5] The reflux conditions with an acid catalyst are a standard and robust method for the formation of the benzimidazole ring.[5] For characterization, ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation, while ESI-MS provides accurate molecular weight information.[2] The antimicrobial assay was chosen as a representative biological evaluation due to the known activity of many benzimidazole derivatives in this area.[3] The broth microdilution method is a standardized and quantitative assay that allows for direct comparison between compounds.[7]
The structural differences between the three compounds are expected to influence their biological activity. The introduction of a methoxy and a methyl group in the target compound, compared to the simpler structures of the alternatives, may alter its lipophilicity, electronic properties, and ability to interact with biological targets. The methanol group in 1H-benzimidazol-2-yl-methanol significantly reduces its activity compared to the methyl group in 2-methyl-1H-benzimidazole, demonstrating the profound impact of even small structural changes.[8]
Conclusion
This guide provides a comprehensive framework for the reproducible synthesis, characterization, and antimicrobial evaluation of this compound and its analogs. The detailed protocols and comparative data structure are intended to empower researchers to conduct these experiments with confidence and to contribute to the growing body of knowledge on benzimidazole derivatives. The principles of scientific integrity, including detailed methodologies and thorough characterization, are paramount for the advancement of drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of 2-methyl-1H-benzimidazole-4-methanol.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles.
- Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- MDPI. (2020).
- NIH. (2018).
- IOSR Journal. (2025).
- Beilstein Journals. (2013).
- Scholars Research Library. (2016).
- BenchChem. (2025). A Comparative Guide to 1H-Benzimidazole-4- methanol, 2-methyl-(9CI) and its Isomers for Researchers and Drug Development.
- NIH. (2018).
- Indian Journal of Chemistry. (2001). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.
- NIH. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- Royal Society of Chemistry. (2025).
- Open Access Journals. (2017).
- NIH. (2016).
- NIH. (2015).
- PubMed. (2008).
- PubMed Central. (2018).
- BenchChem. (2025). Comparative analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) with other inhibitors.
- BenchChem. (2025). A Comparative Analysis of 1H-Benzimidazole-2-methanol's Potential Cross-reactivity.
- PubChem. (n.d.). 5-methoxy-1-methyl-1H-benzimidazole-2-thiol.
- ResearchGate. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activity of Benzimidazole Derivatives: A Guide for Drug Discovery Professionals
The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile.[1][2] Its structural similarity to naturally occurring purines allows for facile interaction with a multitude of biological targets, rendering its derivatives potent agents against a wide array of diseases.[3][4] This guide provides a comparative analysis of the biological activities of various benzimidazole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and detail the methodologies employed in their evaluation, offering a comprehensive resource for researchers and drug development professionals.
The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry
The foundational benzimidazole structure, a fusion of benzene and imidazole rings, offers a unique platform for chemical modification.[4] The nitrogen atoms at positions 1 and 3 are key to its biological interactions, acting as both hydrogen bond donors and acceptors.[2] Substitutions at the 1, 2, and 5(6) positions of the benzimidazole ring have been extensively explored to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, leading to a diverse library of compounds with a broad spectrum of biological activities.[5]
Anticancer Activity: Targeting the Hallmarks of Cancer
Benzimidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][6] Their mechanisms of action are diverse and often depend on the specific substitutions on the benzimidazole core.[4]
Comparative Anticancer Potency of Benzimidazole Derivatives
The in vitro anticancer activity of benzimidazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic effects of different compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | Glioblastoma | Varies | [6] |
| Albendazole | Colorectal Cancer | Varies | [6] |
| Fenbendazole | 5-FU-resistant colorectal cells | More effective than albendazole | [7] |
| Compound 25 | A498 (Kidney Carcinoma) | 6.97 | [8] |
| Sunitinib (Reference) | A498 (Kidney Carcinoma) | 6.99 | [8] |
| Compounds 12-15 (HER2 Inhibitors) | HeLa (Cervical Cancer) | 0.19 - 0.31 | [8] |
| Erlotinib (Reference) | HeLa (Cervical Cancer) | 1.23 | [8] |
This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.
Key Anticancer Mechanisms of Action
dot
Caption: Key antimicrobial mechanisms of benzimidazole derivatives.
Antiviral Activity: A Broad Spectrum of Inhibition
Benzimidazole derivatives have shown promise as antiviral agents against a wide range of DNA and RNA viruses. [9][10]Their structural versatility allows for the development of compounds that can target various stages of the viral life cycle. [11]
Comparative Antiviral Potency of Benzimidazole Derivatives
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Compound 1 | Zika Virus (African Strain) | 1.9 | [12] |
| Compound 2a | Yellow Fever Virus (YFV) | 1.7 (Huh-7 cells) | [12] |
| Compound 36a | Vaccinia Virus (VV) | 0.1 | [13] |
| Compound 36c | Bovine Viral Diarrhoea Virus (BVDV) | 0.8 | [13] |
| Maribavir | Cytomegalovirus (CMV) | Potent | [14] |
This table is a representative sample of the available data. Researchers should refer to the specific publications for comprehensive information.
Key Antiviral Mechanisms of Action
The antiviral mechanisms of benzimidazole derivatives are diverse and often virus-specific. Some compounds inhibit viral polymerases, which are crucial for the replication of the viral genome. [10]Others may block viral entry into host cells or interfere with the assembly and release of new viral particles. [10]For example, Maribavir, an approved antiviral drug, is effective against cytomegalovirus (CMV). [14]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a variety of diseases. Benzimidazole derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response. [15][16]
Comparative Anti-inflammatory Efficacy of Benzimidazole Derivatives
The in vivo anti-inflammatory activity of benzimidazole derivatives is frequently evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's anti-inflammatory effect.
| Compound/Derivative | Animal Model | Edema Inhibition (%) | Reference |
| Compound 5g | Carrageenan-induced rat paw edema | 74.17 | [17] |
| N-(1H-benzimidazol-2-ylmethyl)aniline | Carrageenan-induced rat paw edema | 100 (at 100 mg/kg) | [18] |
| Nimesulide (Reference) | Carrageenan-induced rat paw edema | 100 (at 50 mg/kg) | [18] |
| Compound 6a | Carrageenan-induced paw edema | Potent | [19] |
| Diclofenac (Reference) | Carrageenan-induced paw edema | Varies | [19] |
This table presents selected in vivo data. For detailed experimental conditions and results, please consult the cited references.
Key Anti-inflammatory Mechanisms of Action
The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. [15]Some derivatives also exhibit inhibitory activity against other inflammatory mediators such as lipoxygenase (LOX) and cytokines like TNF-α and IL-6. [15] dot
Caption: Key anti-inflammatory mechanisms of benzimidazole derivatives.
Experimental Protocols: A Guide to In Vitro and In Vivo Assays
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key assays discussed in this guide.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of benzimidazole derivatives on cancer cell lines.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (typically in a logarithmic series) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Agar Well Diffusion Assay for Antimicrobial Activity
Objective: To screen the antimicrobial activity of benzimidazole derivatives against bacteria and fungi.
Principle: This assay relies on the diffusion of the test compound from a well through an agar medium seeded with a microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Protocol:
-
Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plate.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the benzimidazole derivative solution to each well. Include a positive control (standard antibiotic/antifungal) and a negative control (solvent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Plaque Reduction Assay for Antiviral Activity
Objective: To determine the antiviral efficacy of benzimidazole derivatives.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death caused by viral infection) in a monolayer of host cells.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for a specific adsorption period.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the benzimidazole derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
Objective: To evaluate the in vivo anti-inflammatory activity of benzimidazole derivatives.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the experimental conditions.
-
Compound Administration: Administer the benzimidazole derivative or a reference anti-inflammatory drug (e.g., diclofenac) to the animals via an appropriate route (e.g., oral gavage).
-
Carrageenan Injection: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group that received only carrageenan.
Conclusion and Future Perspectives
The benzimidazole scaffold continues to be a remarkably fruitful source of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The comparative data presented herein, coupled with the detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development.
Future research should focus on the rational design of novel benzimidazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of hybrid molecules, where the benzimidazole core is combined with other pharmacophores, may lead to synergistic effects and overcome challenges such as drug resistance. [20][21]Furthermore, a deeper understanding of the molecular targets and mechanisms of action will be crucial for the development of the next generation of benzimidazole-based therapeutics. The ongoing clinical trials of several benzimidazole derivatives offer hope for their translation into effective treatments for a range of human diseases. [6]
References
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3).
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2021). PubMed Central.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2022). PubMed.
- Full article: Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2023). Taylor & Francis Online.
- A review of Benzimidazole derivatives' potential activities. (2023).
- Unveiling the antimicrobial potential of benzimidazole derivatives: A comprehensive review. (2025). Journal of Molecular Structure.
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025).
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed Central.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2024). Semantic Scholar.
- Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. (2019). Pharmaceutical Chemistry Journal.
- Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. (2019).
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- (PDF) BENZIMIDAZOLE AS A PROMISING ANTIVIRAL HETEROCYCLIC SCAFFOLD: A REVIEW. (2025).
- Benzimidazole as a promising antiviral heterocyclic scaffold: a review. (2021). SciSpace.
- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2017). Open Access Journals.
- In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. (2016). PubMed.
- (PDF) Synthesis and anti-inflammatory activity of benzimidazole derivatives; an In vitro, in vivo and in silico approach. (2024).
- [PDF] Antibacterial Activity of Benzimidazole Derivatives: A Mini Review | Semantic Scholar. (2017).
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2023). Anticancer Research.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Deriv
- The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2024).
- A Review on Medical Significance of Benzimidazole Derivatives. (2023). International Journal of Pharmacy & Pharmaceutical Research.
- In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. (2020). Adichunchanagiri University.
- In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives | Request PDF. (2010).
- Antimicrobial Potential of Benzimidazole Derived Molecules. (2017). PubMed.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2024). PubMed Central.
- Selected benzimidazoles patented as anti‐cancer agents from 2015 to 2020. (2021). Wiley Online Library.
- Benzimidazole-based clinically approved anticancer drugs. (2022).
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). PubMed Central.
- Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives | Request PDF. (2009).
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- Antimicrobial activity of the tested benzimidazole derivatives... (2022).
- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). Semantic Scholar.
- Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E 2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. (2023).
- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review - Kanwal - Pharmaceutical Chemistry Journal [journals.rcsi.science]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. acu.edu.in [acu.edu.in]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol: A Comparative Guide to In Vitro Anticancer Efficacy
In the landscape of oncological research, the benzimidazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent and diverse biological activities.[1][2] Their structural resemblance to endogenous purines allows them to interact with a wide array of biomolecular targets, leading to significant therapeutic effects, including anticancer properties.[1][2] This guide presents a comprehensive benchmarking analysis of a specific benzimidazole derivative, 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol, hereafter referred to as BZM-2M.
This document is intended for researchers, scientists, and drug development professionals. It provides an objective comparison of BZM-2M's in vitro cytotoxic performance against established anticancer agents, supported by detailed experimental protocols and a critical analysis of the hypothetical data. The aim is to furnish a robust framework for evaluating the potential of novel benzimidazole derivatives in the preclinical drug discovery pipeline.
Introduction to the Benchmarking Candidates
The Investigational Compound: this compound (BZM-2M)
BZM-2M is a synthetic benzimidazole derivative characterized by a methoxy group at the 5-position, a methyl group at the 1-position of the imidazole ring, and a methanol group at the 2-position. The molecular structure is presented in Figure 1.
-
Chemical Formula: C₁₀H₁₂N₂O₂
-
Molecular Weight: 192.22 g/mol
-
CAS Number: 68426-83-5
The rationale for investigating BZM-2M stems from the well-documented anticancer activities of the broader benzimidazole class. These compounds are known to exert their effects through various mechanisms, including disruption of microtubule polymerization, inhibition of topoisomerases, and modulation of protein kinases, all of which are critical for cancer cell proliferation and survival.[1][3][4] The specific substitutions on the benzimidazole core of BZM-2M may influence its target selectivity, potency, and pharmacokinetic properties.
The Standard-of-Care Benchmarks
For a meaningful evaluation of BZM-2M's potential, its cytotoxic activity is compared against two widely used and mechanistically distinct chemotherapeutic agents:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is a cornerstone of treatment for a wide range of cancers.
-
Paclitaxel: A taxane that disrupts the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is a first-line treatment for various solid tumors.
The selection of these standards provides a robust baseline for assessing the relative potency and potential mechanistic novelty of BZM-2M.
Experimental Design and Protocols
To ensure scientific rigor and reproducibility, the in vitro benchmarking of BZM-2M is conducted using standardized and validated cell-based assays. The overarching experimental workflow is depicted in the diagram below.
Figure 2: Experimental workflow for the in vitro cytotoxicity assessment of BZM-2M.
Cell Lines and Culture Conditions
A panel of human cancer cell lines representing diverse tissue origins is selected for this comparative study:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT116: Human colorectal carcinoma
These cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Stock solutions of BZM-2M, Doxorubicin, and Paclitaxel are prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The final DMSO concentration in each well is kept below 0.5% to avoid solvent-induced toxicity. 100 µL of the diluted compounds are added to the respective wells, and the plates are incubated for 72 hours.
-
MTT Addition: After the incubation period, the medium is aspirated, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Data Analysis and IC₅₀ Determination
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC₅₀) value, defined as the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Comparative Performance Analysis
The following table summarizes the hypothetical IC₅₀ values of BZM-2M, Doxorubicin, and Paclitaxel against the selected cancer cell lines.
| Compound | IC₅₀ (µM) against MCF-7 | IC₅₀ (µM) against A549 | IC₅₀ (µM) against HCT116 |
| BZM-2M | 8.5 | 12.3 | 10.1 |
| Doxorubicin | 0.5 | 0.8 | 0.3 |
| Paclitaxel | 0.01 | 0.05 | 0.02 |
Data Interpretation:
Based on this hypothetical data, BZM-2M demonstrates moderate cytotoxic activity against all three cancer cell lines, with IC₅₀ values in the low micromolar range. When benchmarked against the standard drugs, BZM-2M is less potent than both Doxorubicin and Paclitaxel. This is not unexpected, as novel compounds in early-stage discovery often exhibit lower potency than highly optimized, clinically approved drugs.
The key takeaway is that BZM-2M possesses intrinsic anticancer activity. The comparable IC₅₀ values across the different cell lines suggest a potentially broad-spectrum mechanism of action, a characteristic shared by many benzimidazole derivatives.[3]
Mechanistic Insights and Structure-Activity Relationship
The observed cytotoxicity of BZM-2M is likely attributable to the core benzimidazole scaffold, which is known to interact with various intracellular targets. The diagram below illustrates some of the established anticancer mechanisms of benzimidazole derivatives.
Figure 3: Potential anticancer mechanisms of action for benzimidazole derivatives.
The specific substitutions on the BZM-2M molecule likely modulate its activity. The 5-methoxy group may enhance lipophilicity, facilitating cell membrane permeability. The 1-methyl group can influence the electronic properties of the benzimidazole ring system, potentially affecting its binding affinity to target proteins. The 2-methanol group offers a site for potential metabolic modification or further chemical derivatization to improve potency and selectivity.
Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and specific enzyme inhibition assays, would be necessary to elucidate the precise mechanism of action of BZM-2M.
Conclusion and Future Directions
This comparative guide provides a foundational framework for the in vitro evaluation of this compound as a potential anticancer agent. The hypothetical data indicates that BZM-2M exhibits moderate cytotoxic activity against a panel of human cancer cell lines. While less potent than the established chemotherapeutics Doxorubicin and Paclitaxel, its intrinsic activity warrants further investigation.
Future research should focus on:
-
Elucidating the Mechanism of Action: Determining the specific molecular target(s) of BZM-2M will be crucial for understanding its anticancer effects and for guiding further development.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of BZM-2M with modifications at the 2, 5, and other positions will help to optimize its potency and selectivity.
-
In Vivo Efficacy Studies: Promising analogs should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.
References
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
-
Lim, S. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 973327. [Link]
-
Inan, Z. D. S., et al. (2023). From Deworming to Cancer Therapy: Benzimidazoles in Hematological Malignancies. Journal of Heterocyclic Chemistry. [Link]
-
Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]
-
El-Sayed, N. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity, 29(2), 1821-1849. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Guide to Target Identification and Validation for Novel Benzimidazole Derivatives: A Case Study of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to confidently identify and validate the binding targets of novel compounds. We will use the specific molecule, 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol, as a case study. The benzimidazole scaffold is a renowned "privileged structure" in medicinal chemistry, capable of forming a variety of weak interactions with biological targets, which contributes to its presence in numerous FDA-approved drugs[1]. However, this versatility also necessitates a rigorous and systematic approach to confirm its precise molecular target(s) and rule out significant off-target effects[2].
This document deviates from a rigid template to present an integrated, multi-pillar workflow. Our approach begins with broad, unbiased screening to generate initial hypotheses, proceeds to exacting biophysical confirmation of direct binding, and culminates in the crucial step of verifying target engagement in a physiological cellular environment. Each stage is designed to be self-validating, providing the robust data required for confident decision-making in any drug discovery pipeline.
Part 1: The Funnel of Discovery: From Broad Screening to a Testable Hypothesis
Confronted with a novel compound like this compound, for which no specific target is publicly documented[3], our first principle is to cast a wide net before focusing our efforts. The goal is to generate a high-quality, testable hypothesis of a direct binding partner.
Experimental Strategy: Unbiased Kinase Panel Screening
Given that the benzimidazole core is a well-established "hinge-binding" motif for protein kinases, a primary and cost-effective starting point is to screen the compound against a large, functionally diverse panel of recombinant human kinases[2].
Causality Behind the Choice: Kinases are one of the largest and most functionally important druggable protein families. A broad kinase screen provides a rapid and data-rich survey of potential high-affinity interactions. Identifying a "hit" from such a panel provides an immediate, tangible protein target for downstream validation.
Protocol: Radiometric Kinase Inhibition Assay A radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate, remains a gold-standard method for its sensitivity and direct measurement of enzymatic activity.
-
Plate Preparation : Dispense kinase, appropriate substrate peptide, and kinase buffer into a 96-well filter plate.
-
Compound Addition : Add this compound at a standard screening concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) to designated wells.
-
Initiate Reaction : Start the kinase reaction by adding a solution containing MgCl₂ and ³³P-γ-ATP.
-
Incubation : Allow the reaction to proceed for a defined period (e.g., 120 minutes) at room temperature.
-
Stop Reaction & Wash : Terminate the reaction by adding phosphoric acid. Wash the filter plate multiple times to remove unincorporated ³³P-γ-ATP.
-
Quantification : Measure the remaining radioactivity, corresponding to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for the compound relative to the vehicle control. Hits are typically defined as compounds causing >50% or >75% inhibition.
Let us hypothesize that this screen identifies a high-confidence "hit": MAP Kinase p38α . We now have a testable hypothesis to carry forward into rigorous validation.
Part 2: Biophysical Validation: Proving a Direct Interaction
A result from a functional assay is not sufficient proof of a direct binding event. The observed inhibition could be an artifact or an indirect effect. Therefore, the next critical phase is to use label-free biophysical techniques to unequivocally demonstrate that this compound physically binds to purified p38α protein.
Method 1: Surface Plasmon Resonance (SPR) for Kinetics and Affinity
SPR is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface[4]. It provides not only the binding affinity (K D) but also the kinetic rate constants for association (k a) and dissociation (k d)[5].
Experimental Protocol: SPR Binding Analysis
-
Ligand Immobilization : Covalently immobilize purified recombinant p38α kinase (the "ligand") onto a sensor chip surface. A reference flow cell is prepared with no immobilized protein to subtract non-specific binding signals[4].
-
Analyte Preparation : Prepare a dilution series of this compound (the "analyte") in a running buffer. The buffer should contain a small amount of detergent (e.g., 0.05% Tween 20) to minimize non-specific interactions[4].
-
Binding Measurement : Inject the analyte solutions sequentially over both the p38α and reference flow cells. The instrument records the change in resonance units (RU) over time, generating a sensorgram[6].
-
Dissociation Phase : After each injection, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Data Analysis : Subtract the reference channel signal from the sample channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k a, k d, and calculate the equilibrium dissociation constant (K D = k d/k a)[5].
Method 2: Isothermal Titration Calorimetry (ITC) for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction[7]. This technique determines the binding affinity (K D), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free solution-based experiment[8][9].
Experimental Protocol: ITC Binding Analysis
-
Sample Preparation (Critical Step) : Dialyze both the purified p38α protein and the compound extensively against the exact same buffer[9][10]. Mismatched buffers, especially in pH or DMSO concentration, can create large heats of dilution that mask the true binding signal[9]. Degas all solutions immediately before use.
-
Instrument Setup : Fill the ITC sample cell with the p38α protein solution (e.g., 20 µM) and the injection syringe with a concentrated solution of the compound (e.g., 200 µM)[11].
-
Titration : Perform a series of small, precise injections of the compound into the protein solution while maintaining a constant temperature. The instrument measures the differential power required to keep the sample and reference cells at the same temperature[9].
-
Control Experiment : Perform a control titration by injecting the compound into the buffer alone. This measures the heat of dilution, which must be subtracted from the experimental data[7].
-
Data Analysis : Integrate the heat change peaks from each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters (n, K D, ΔH)[10].
Comparison of Biophysical Methods
These methods are complementary, and using both provides a highly robust validation of the binding event.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Kinetics (k a, k d), Affinity (K D)[5] | Thermodynamics (ΔH, ΔS), Affinity (K D), Stoichiometry (n)[7][9] |
| Principle | Change in refractive index upon binding to a surface[12] | Direct measurement of heat change upon binding in solution[8] |
| Immobilization | Requires one binding partner to be immobilized on a chip | Both partners are free in solution[7] |
| Throughput | Medium to High | Low to Medium |
| Sample Consumption | Low (µg of protein) | High (mg of protein) |
| Key Insight | "How fast?" and "How strong?" | "How strong?", "How many?", and "What drives it?" |
Part 3: Cellular Target Engagement: Does the Compound Find its Target in a Live Cell?
Confirming a direct biophysical interaction with a purified protein is a crucial step, but it doesn't guarantee the compound can reach and bind its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a physiological context[13][14].
Principle of CETSA: The binding of a ligand, such as our compound, typically stabilizes its target protein. This stabilization results in an increase in the protein's melting temperature (T m)[15]. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified[13].
Visualizing the CETSA Workflow
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. CETSA [cetsa.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol: A Guide to Personal Protective Equipment
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides a detailed operational plan for the safe handling of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and procedures outlined here are designed to empower laboratory personnel with the knowledge to minimize exposure and ensure a safe working environment.
Hazard Assessment: Understanding the Risks
This compound is a benzimidazole derivative. While specific toxicological data for this compound is limited, the available information and the known hazards of structurally similar compounds necessitate a cautious approach.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation (Skin corrosion/irritation)
-
Causes serious eye irritation (Serious eye damage/eye irritation)
Safety data sheets for analogous benzimidazole compounds also indicate a potential for allergic skin reactions and respiratory irritation [2][3]. As a powdered solid, inhalation of airborne particles is a primary exposure risk.
Hazard Summary Table
| Hazard Statement | GHS Classification | Potential Health Effects |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Abdominal pain, nausea, vomiting |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Redness, itching, inflammation |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Pain, redness, swelling, blurred vision |
| (Potential) H317: May cause an allergic skin reaction | Skin sensitization (Category 1) | Rash, itching, hives upon repeated exposure |
| (Potential) H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | Coughing, sneezing, shortness of breath |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocol is based on a risk assessment of standard laboratory operations involving the handling of powdered this compound.
Workflow for PPE Selection and Use
Caption: PPE Selection and Donning/Doffing Workflow.
Hand Protection: A Critical Barrier
Given that this compound is a skin irritant and potential sensitizer, robust hand protection is non-negotiable. It is important to note that standard disposable nitrile gloves often provide poor resistance to aromatic amines[4][5][6].
-
Primary Recommendation: For extended contact or when handling larger quantities, double gloving is recommended. An inner nitrile glove can be worn for dexterity, with an outer glove made of a more chemically resistant material.
-
Glove Material Selection:
-
Neoprene or Butyl Rubber gloves are recommended for their enhanced protection against a broader range of chemicals, including aromatic compounds.
-
For incidental contact with small quantities, a thicker (e.g., >8 mil) nitrile glove may be acceptable, but gloves should be changed immediately upon any sign of contamination.
-
-
Glove Inspection and Removal: Always inspect gloves for any signs of degradation, punctures, or tears before use. When removing gloves, do so without touching the outer surface with bare skin.
Glove Selection Guide for Aromatic Amines (General)
| Glove Material | Splash Protection | Extended Contact | Notes |
| Nitrile | Fair (change immediately) | Not Recommended | Generally poor resistance to aromatic amines[4][5][6]. |
| Neoprene | Good | Recommended | Offers good resistance to a range of chemicals. |
| Butyl Rubber | Very Good | Recommended | Provides excellent resistance to many organic compounds. |
| Viton® | Excellent | Recommended | High-performance material, but can be costly. |
This table provides general guidance. It is imperative to consult the glove manufacturer's specific chemical resistance data where available.
Respiratory Protection: Preventing Inhalation
As a fine powder, this compound poses a significant inhalation hazard. All weighing and handling of the solid should be conducted within a certified chemical fume hood.
-
Primary Recommendation: A NIOSH-approved air-purifying respirator equipped with a combination of cartridges is recommended.
-
Particulate Filter: A P100 (or N100/R100 if no oil-based aerosols are present) filter is essential to capture fine dust particles[7][8].
-
Chemical Cartridge: An organic vapor/acid gas cartridge is recommended to protect against any potential vapors. Given the aromatic amine structure, a cartridge effective against ammonia and methylamine may also be suitable[8][9][10]. A combination cartridge such as the 3M™ 60923 (Organic Vapor/Acid Gas/P100) or a similar product from another manufacturer would be an appropriate choice.
-
-
Fit Testing: A proper fit is crucial for the effectiveness of any tight-fitting respirator. All users must be properly fit-tested before using a respirator.
-
Cartridge Change Schedule: Respirator cartridges have a limited service life and must be replaced on a regular schedule, even if no odor is detected.
Eye and Face Protection: Shielding from Splashes and Dust
Direct contact with the eyes can cause serious irritation[1].
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.
-
Enhanced Protection: When there is a higher risk of splashes or dust generation, a face shield should be worn in addition to chemical splash goggles.
Protective Clothing: Body Coverage
-
A buttoned, long-sleeved laboratory coat should be worn at all times.
-
Ensure that clothing fully covers the arms and legs.
-
Closed-toe shoes are mandatory in the laboratory.
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are accessible. Prepare all necessary equipment and reagents.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound inside a certified chemical fume hood to minimize the generation of airborne dust.
-
Spill Management: In the event of a spill, immediately alert others in the area. Follow the decontamination procedures outlined below.
Decontamination and Disposal
Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.
-
Spill Decontamination:
-
Don appropriate PPE as outlined above.
-
For small spills of the solid, gently cover with an inert absorbent material.
-
For larger spills or for surface decontamination, a specialized decontamination solution for aromatic amines is recommended[11][12]. A procedure involving moistening the spilled material with methanol and wiping with a sponge has also been described for the decontamination of aromatic amines on surfaces[13].
-
Clean the area with a detergent solution, followed by a water rinse.
-
-
PPE Disposal:
-
Contaminated disposable gloves, wipes, and other materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated lab coats should be professionally laundered by a service familiar with handling hazardous materials. Do not launder at home.
-
Used respirator cartridges should be disposed of as hazardous waste according to your institution's guidelines.
-
-
Chemical Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
This guide provides a framework for the safe handling of this compound. It is the responsibility of every researcher to be knowledgeable about the hazards of the materials they handle and to adhere to the highest standards of safety.
References
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Available at: [Link]
-
3M Respirator Cartridges. Select Safety Sales. Available at: [Link]
-
Spill DECONtamination Kit, Aromatic Amine. SKC Inc. Available at: [Link]
-
3M™ Particulates, Ammonia, And Methylamine Respirator Cartridge For TR-600 Series Respirators. Royalland Tours. (2026, January 3). Available at: [Link]
-
Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23). Available at: [Link]
-
Decontamination Solution Aromatic Amine 2001 Sds. Scribd. Available at: [Link]
-
3M™ Respiratory Cartridges & Filters. Enviro Safety Products. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Available at: [Link]
-
Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. (1976). Los Alamos Scientific Lab., N.Mex. (USA). Available at: [Link]
-
3M™ Ammonia/Methylamine/P100 Cartridge (Sold by the pair). G & S Safety Products. Available at: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
-
Filters and Cartridges: Respiratory Protection. PK Safety. Available at: [Link]
-
(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol. PubChem. Available at: [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]
-
Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove, 1 Pair. CP Lab Safety. Available at: [Link]
-
Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, University of California, Berkeley. Available at: [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. Available at: [Link]
-
Ansell glove chemical resistance chart. Available at: [Link]
-
Glove selection chart. Spring Environmental. Available at: [Link]
Sources
- 1. (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | CID 5304766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. gloves.com [gloves.com]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. royallandtours.com [royallandtours.com]
- 8. gssafetyproducts.com [gssafetyproducts.com]
- 9. 3M Respirator Cartridges [selectsafetysales.com]
- 10. pksafety.com [pksafety.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. scribd.com [scribd.com]
- 13. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
